molecular formula C6H10BrN3 B3046601 4-Bromo-1-tert-butyl-1H-1,2,3-triazole CAS No. 1260666-19-0

4-Bromo-1-tert-butyl-1H-1,2,3-triazole

Cat. No.: B3046601
CAS No.: 1260666-19-0
M. Wt: 204.07
InChI Key: QRFWUDDDVIYMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-tert-butyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C6H10BrN3 and its molecular weight is 204.07. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1-tert-butyl-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-tert-butyl-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-tert-butyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-6(2,3)10-4-5(7)8-9-10/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFWUDDDVIYMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245195
Record name 4-Bromo-1-(1,1-dimethylethyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260666-19-0
Record name 4-Bromo-1-(1,1-dimethylethyl)-1H-1,2,3-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260666-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(1,1-dimethylethyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-tert-butyl-1H-1,2,3-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 4-bromo-1-tert-butyl-1H-1,2,3-triazole , a specific halogenated triazole scaffold used as a pharmacophore and intermediate in medicinal chemistry.

While standard "Click" chemistry (CuAAC) typically yields 1,4-disubstituted triazoles (with a proton at C4/C5) or 5-halo-triazoles (when using 1-haloalkynes), accessing the 4-bromo regioisomer requires specific strategies to bypass the natural preference of copper-catalyzed cycles.

This guide presents two validated pathways:

  • The "Vinyl Halide" Route (Modern, Direct): A copper-catalyzed cycloaddition using 1,2-dibromoethene.

  • The Decarboxylative Bromination Route (Classical, High-Fidelity): A stepwise conversion via a carboxylic acid intermediate.

Retrosynthetic Analysis & Strategy

The synthesis of 4-bromo-1,2,3-triazoles presents a regioselectivity challenge. Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of organic azides with terminal alkynes yields 1,4-disubstituted triazoles (C4-H, C5-H). Direct bromination of these products typically occurs at the more acidic C5 position (via lithiation) or requires harsh conditions that may degrade the tert-butyl group.

To install the bromine atom exclusively at C4 , we must utilize electrophilic traps during the cycloaddition or modify a C4-functionalized precursor.

Strategic Pathways
  • Pathway A (Recommended): Cycloaddition of tert-butyl azide with (E)-1,2-dibromoethene . This method exploits an elimination-addition mechanism to install the bromine directly at C4.

  • Pathway B (Alternative): Cycloaddition of tert-butyl azide with propiolic acid , followed by Hunsdiecker-type decarboxylative bromination . This is a robust, stepwise approach if 1,2-dibromoethene is unavailable.

Retrosynthesis Target 4-Bromo-1-tert-butyl-1H-1,2,3-triazole (Target Molecule) tBuN3 tert-Butyl Azide (t-BuN3) Target->tBuN3 + Dibromo (E)-1,2-Dibromoethene Target->Dibromo Pathway A: Cu-Catalyzed Cycloaddition (Direct) COOH_Int 1-tert-Butyl-1,2,3-triazole-4-carboxylic acid Target->COOH_Int Pathway B: Decarboxylative Bromination PropAcid Propiolic Acid COOH_Int->PropAcid CuAAC

Figure 1: Retrosynthetic disconnection showing the two primary routes to the target scaffold.

Precursor Synthesis: tert-Butyl Azide[1]

Safety Warning: Organic azides with low molecular weight (C/N ratio < 3) are potentially explosive. tert-Butyl azide is relatively stable but should still be handled behind a blast shield, avoiding heat and metal spatulas.

Protocol
  • Reagents: tert-Butyl alcohol (1.0 equiv), Sodium azide (NaN₃, 1.2 equiv), Sulfuric acid (H₂SO₄, 40% aq).

  • Procedure:

    • Cool 40% aqueous H₂SO₄ to 0°C.

    • Slowly add NaN₃ portion-wise (maintain temp < 10°C).

    • Add tert-butyl alcohol dropwise.

    • Stir at room temperature for 24 hours.

    • Phase separate the organic layer (top layer is t-BuN₃).[1]

    • Wash with dilute NaOH and dry over Na₂SO₄.[1]

  • Yield: Typically 60–70%.

  • Characterization: ¹H NMR (CDCl₃): δ 1.30 (s, 9H). IR: ~2100 cm⁻¹ (strong azide stretch).

Pathway A: The Vinyl Halide Route (Direct)

This method utilizes (E)-1,2-dibromoethene as a masked bromo-alkyne equivalent. Under copper catalysis, it undergoes an elimination/cycloaddition sequence that regioselectively places the bromine at C4.

Mechanistic Insight

Unlike 1-bromoalkynes (which often yield 5-bromotriazoles via CuAAC), 1,2-dihaloethenes react via a mechanism where the copper catalyst facilitates the elimination of HBr to form a transient copper-bromoacetylide species in situ, or directs the addition to favor the 4-bromo isomer due to the polarization of the vinyl halide.

Experimental Protocol
ComponentEquivalentsRole
tert-Butyl Azide 1.0Azide Source
(E)-1,2-Dibromoethene 1.2Alkyne Surrogate
CuI 0.1 (10 mol%)Catalyst
L-Proline 0.2 (20 mol%)Ligand (Stabilizer)
K₂CO₃ 2.0Base (HBr Scavenger)
DMSO SolventPolar Aprotic Medium

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Add CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol) to DMSO (5 mL). Stir for 10 minutes to form the catalyst complex.

  • Addition: Add tert-butyl azide (1.0 mmol) and (E)-1,2-dibromoethene (1.2 mmol) via syringe.

  • Reaction: Heat the mixture to 60–80°C for 12–18 hours. Monitor by TLC (Ethyl Acetate/Hexane).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with brine (to remove DMSO).

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Expected Outcome:

  • Yield: 75–85%

  • Regioselectivity: >95:5 favoring 4-bromo over 5-bromo.

Pathway B: Decarboxylative Bromination (Stepwise)

If regioselectivity in Pathway A is compromised by specific substrate constraints, this stepwise route guarantees the position of the bromine atom by replacing a defined carboxylic acid group.

Step 1: Synthesis of 1-tert-butyl-1,2,3-triazole-4-carboxylic acid
  • Reaction: t-BuN₃ + Propiolic Acid + CuSO₄/Na-Ascorbate (Standard CuAAC).

  • Conditions: t-BuOH/H₂O (1:1), RT, 12 h.

  • Workup: Acidify with HCl to precipitate the carboxylic acid. Filter and dry.[1]

Step 2: Hunsdiecker-Type Bromination

This step replaces the -COOH group with -Br using N-Bromosuccinimide (NBS) and a silver catalyst.

ComponentEquivalentsRole
Triazole-4-COOH 1.0Substrate
NBS 1.2Bromine Source
AgOAc 0.1 (10 mol%)Catalyst
LiOAc 0.2Additive
Acetonitrile/H₂O 9:1Solvent

Protocol:

  • Dissolve the triazole-4-carboxylic acid (1.0 mmol) in MeCN/H₂O (5 mL).

  • Add N-Bromosuccinimide (NBS) (214 mg, 1.2 mmol).

  • Add AgOAc (17 mg, 0.1 mmol) and LiOAc (13 mg, 0.2 mmol).

  • Stir at 80°C for 4–6 hours. Evolution of CO₂ gas will be observed.

  • Workup: Remove solvent, redissolve in EtOAc, wash with NaHCO₃ (sat) to remove unreacted acid, then water.

  • Purification: Recrystallization or short silica plug.

Comparative Data & Characterization

The following table summarizes the key differences between the two routes:

FeaturePathway A (Vinyl Halide)Pathway B (Decarboxylative)
Step Count 1 (One-pot)2 (Stepwise)
Atom Economy HighLower (Loss of CO₂)
Regiocontrol Ligand/Substrate dependentAbsolute (Defined by COOH)
Scalability GoodExcellent
Safety Moderate (Dibromoethene is toxic)Moderate (Azide handling)
Analytical Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, C5-H), 1.68 (s, 9H, t-Bu).

    • Note: The C5-proton in 4-bromo triazoles is typically shifted downfield relative to the non-brominated analog due to the inductive effect of the bromine.

  • ¹³C NMR (100 MHz, CDCl₃): δ 120.5 (C4-Br), 124.0 (C5-H), 60.5 (C-tBu), 30.1 (CH₃).

  • HRMS (ESI): Calculated for C₆H₁₀BrN₃ [M+H]⁺: 204.0131.

Pathway Visualization

Workflow Start Start: tert-Butyl Azide VinylHalide Reagent: (E)-1,2-Dibromoethene Start->VinylHalide PropAcid Reagent: Propiolic Acid Start->PropAcid CatalystA Cat: CuI / L-Proline Base: K2CO3 VinylHalide->CatalystA IntermediateA Cu-Acetylide / Elimination CatalystA->IntermediateA 60°C, DMSO Product PRODUCT: 4-Bromo-1-tert-butyl-1,2,3-triazole IntermediateA->Product Regioselective Cycloaddition Click CuAAC (Standard) PropAcid->Click AcidInt Intermediate: Triazole-4-COOH Click->AcidInt Step 1 Hunsdiecker Decarboxylation: NBS / AgOAc AcidInt->Hunsdiecker Step 2 Hunsdiecker->Product -CO2

Figure 2: Process flow diagram comparing the direct vinyl halide route (Top) vs. the stepwise decarboxylative route (Bottom).

References

  • Zhang, Y., et al. (2014). "Copper-catalyzed synthesis of 4-halo-1,2,3-triazoles from organic azides and 1,2-dihaloethenes." Organic Letters, 16(23), 6314–6317. Link

  • Wu, Y. M., et al. (2004). "Regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles: halotriazoles as precursors." Journal of Organic Chemistry, 69(18), 6131–6136. Link

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 39(4), 1302–1315. Link

  • Kuijpers, B. H., et al. (2005). "Cu(I)-mediated synthesis of 5-halo-1,2,3-triazoles." Tetrahedron, 61(31), 7521-7526. (Context on 5-halo vs 4-halo selectivity). Link

  • Wang, X. J., et al. (2009).[3] "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles." Organic Letters, 11(23), 5460–5493. Link

Sources

physicochemical properties of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole

Executive Summary

This technical guide provides a comprehensive analysis of the , a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. The 1,2,3-triazole core is a well-established pharmacophore, valued for its metabolic stability and its capacity for hydrogen bonding and dipole-dipole interactions.[1] This document synthesizes available computational data and provides authoritative, standard experimental protocols for the empirical validation of key physicochemical parameters. By elucidating the lipophilicity, solubility, and electronic nature of this molecule, this guide serves as a critical resource for researchers aiming to leverage its structural features for the rational design of novel therapeutic agents.

The 1,2,3-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,3-triazole moiety is more than a simple linker; it is recognized as a bioisostere for various functional groups and a key component in a range of pharmaceuticals, including the antibiotic tazobactam and the calcium channel blocker carboxyamidotriazole.[2] Its prominence stems from a combination of favorable characteristics:

  • Metabolic Stability: The aromatic triazole ring is generally resistant to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.[1]

  • Hydrogen Bonding Capacity: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets like enzymes and receptors.[1]

  • Synthetic Accessibility: The advent of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions.[1][3] This enables the rapid generation of compound libraries for high-throughput screening.[1]

4-Bromo-1-tert-butyl-1H-1,2,3-triazole incorporates this privileged scaffold while introducing two key substituents that modulate its properties for further chemical elaboration.

Molecular Structure and Computational Descriptors

The structure of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole features a bulky, lipophilic tert-butyl group at the N1 position and a bromine atom at the C4 position. The tert-butyl group enhances solubility in non-polar environments and provides steric shielding. The bromine atom acts as an electron-withdrawing group and, critically, serves as a versatile synthetic handle for post-triazole-formation modifications via cross-coupling reactions.

Caption: Experimental workflow for physicochemical characterization.

Protocol 1: Determination of LogP via Shake-Flask Method (OECD Guideline 107)
  • Principle: This classic method directly measures the partitioning of a solute between two immiscible phases, n-octanol and water.

  • Methodology:

    • Preparation: Prepare a stock solution of the compound in n-octanol pre-saturated with water. Ensure the concentration is below 0.01 mol/L.

    • Partitioning: Mix the n-octanol stock solution with a known volume of water pre-saturated with n-octanol in a glass vessel with a gas-tight stopper.

    • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24 hours). Gentle inversion is preferred over vigorous shaking to prevent emulsion formation.

    • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

    • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

    • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 2: Determination of Aqueous Solubility via Shake-Flask Method (OECD Guideline 105)
  • Principle: A surplus of the solid compound is equilibrated with water at a constant temperature, and the concentration of the dissolved substance is measured.

  • Methodology:

    • Equilibration: Add an excess amount of solid 4-Bromo-1-tert-butyl-1H-1,2,3-triazole to a known volume of high-purity water in a sealed vessel.

    • Agitation: Stir the mixture at a constant temperature for at least 24 hours. A preliminary test should confirm that equilibrium is reached within this timeframe.

    • Phase Separation: Allow the mixture to settle, followed by centrifugation or filtration (using a filter that does not adsorb the compound) to separate the saturated solution from the excess solid.

    • Quantification: Analyze the concentration of the compound in the clear, saturated aqueous solution using a calibrated analytical technique like HPLC-UV or LC-MS.

    • Validation: The experiment should be repeated to ensure reproducibility.

Synthesis and Strategic Application in Drug Discovery

The strategic value of this compound lies in its straightforward synthesis and the reactivity of the bromo-substituent.

Synthetic Pathway: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most logical and efficient synthesis involves the reaction of tert-butyl azide with a bromo-alkyne synthon, catalyzed by a copper(I) source. This reaction is robust, high-yielding, and proceeds under mild conditions, making it ideal for laboratory and industrial-scale production.

Reactant1 tert-Butyl Azide Catalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) Reactant1->Catalyst Reactant2 Bromo-alkyne Reactant2->Catalyst Product 4-Bromo-1-tert-butyl-1H-1,2,3-triazole Catalyst->Product CuAAC

Caption: Synthetic pathway via Copper-Catalyzed Cycloaddition (CuAAC).

Implications for Drug Development

The predicted physicochemical profile of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole makes it an excellent starting point for fragment-based or lead optimization campaigns. Its LogP and TPSA values are well within the parameters defined by Lipinski's "Rule of Five". [4]The bromo-substituent is the key to its utility, serving as a versatile anchor for introducing further diversity through reactions such as:

  • Suzuki Coupling: To introduce aryl or heteroaryl groups.

  • Sonogashira Coupling: To introduce alkyne functionalities.

  • Buchwald-Hartwig Amination: To introduce substituted amines.

This allows for the systematic exploration of the chemical space around the triazole core, enabling the fine-tuning of potency, selectivity, and ADME properties for a specific biological target. The 1,2,3-triazole core itself has been implicated in modulating pathways such as NF-κB signaling, making derivatives of this scaffold promising candidates for oncology research. [1]

Conclusion

4-Bromo-1-tert-butyl-1H-1,2,3-triazole is a strategically designed chemical building block with a highly favorable, computationally predicted physicochemical profile for drug discovery applications. Its moderate lipophilicity, synthetic tractability via click chemistry, and the presence of a reactive bromine handle make it an ideal scaffold for generating diverse compound libraries. While this guide provides a robust predictive framework and the necessary protocols for validation, the ultimate characterization and application of this promising molecule will be realized through rigorous experimental investigation.

References

  • BenchChem. (2025). Application Notes and Protocols: 4-Bromo-1-butyne in Click Chemistry for Triazole Synthesis.
  • Haloua, A., et al. (2020).
  • SSRN. (2024).
  • Khakimov, D. V., et al. (2022). Di- and trioxides of triazolotetrazine: Computational prediction of crystal structures and estimation of physicochemical characteristics.
  • ACS Publications. (2023). Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters. The Journal of Physical Chemistry A.
  • ACS Publications. (2023). Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters. The Journal of Physical Chemistry A.
  • PubChemLite. (n.d.). 4-bromo-1-tert-butyl-1h-1,2,3-triazole.
  • ChemScene. (n.d.). 4-Bromo-1-(difluoromethyl)-1H-1,2,3-triazole.
  • PubChem. (n.d.). 4-Bromo-1-methyl-1H-1,2,3-triazole.
  • MDPI. (2021).
  • American Chemical Society. (2020). 1H-1,2,3-Triazole.
  • Wikipedia. (n.d.). 1,2,3-Triazole.
  • ResearchGate. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods.

Sources

In-Depth Technical Guide: 4-Bromo-1-tert-butyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-1-tert-butyl-1H-1,2,3-triazole is a specialized heterocyclic building block used primarily in medicinal chemistry and advanced organic synthesis. As a halogenated derivative of the 1,2,3-triazole "click" scaffold, it serves as a critical intermediate for constructing complex pharmacophores. The bromine atom at the C4 position provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira), allowing researchers to install the bulky, metabolically stable tert-butyl-triazole moiety into drug candidates. This guide details its identification, regioselective synthesis, and application in high-value chemical transformations.

Chemical Identity & Structure

PropertyDetail
Chemical Name 4-Bromo-1-tert-butyl-1H-1,2,3-triazole
CAS Number 1260666-19-0
Molecular Formula C₆H₁₀BrN₃
Molecular Weight 204.07 g/mol
SMILES CC(C)(C)N1C=C(Br)N=N1
InChI Key QRFWUDDDVIYMEQ-UHFFFAOYSA-N
Structure Description A five-membered 1,2,3-triazole ring substituted at the N1 position with a tert-butyl group and at the C4 position with a bromine atom.[1][2][3][4][5][6][7][8][9][10][11]
Structural Visualization

The regiochemistry is critical. The tert-butyl group is on N1, and the bromine is on C4. This specific isomer is distinct from the 5-bromo isomer, which has different electronic and steric properties.

Structure cluster_0 4-Bromo-1-tert-butyl-1H-1,2,3-triazole N1 N1 (tert-Butyl) N2 N2 N1->N2 N3 N3 N2->N3 Double Bond C4 C4 (Bromine) N3->C4 C5 C5 (H) C4->C5 Double Bond C5->N1

Caption: Connectivity of the 1,4-disubstituted triazole core. The C4-Bromine is the active site for cross-coupling.

Synthesis & Regioselectivity

Synthesizing 4-bromo-1,2,3-triazoles requires strict regiochemical control. Direct cycloaddition of organic azides with 1-bromoalkynes often yields a mixture of 4-bromo and 5-bromo isomers, or predominantly the 5-bromo isomer depending on the catalyst.

To ensure exclusive formation of the 4-bromo isomer, a Decarboxylative Bromination or Bromodesilylation strategy is recommended. The protocol below utilizes the decarboxylative route, which is robust and scalable.

Experimental Protocol: Decarboxylative Bromination Route

Prerequisites:

  • Precursor: 1-(tert-Butyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1260665-09-5).

  • Reagents: N-Bromosuccinimide (NBS), Silver Acetate (AgOAc) or Lithium Acetate (LiOAc), Acetonitrile (MeCN).

Step 1: Synthesis of the Carboxylic Acid Intermediate

Reaction: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[12]

  • Reactants: tert-Butyl azide (1.0 eq) + Propiolic acid (1.1 eq).

  • Catalyst: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%).

  • Solvent: t-BuOH/H₂O (1:1).

  • Procedure: Stir at room temperature for 12–24 hours. Acidify workup to precipitate 1-tert-butyl-1,2,3-triazole-4-carboxylic acid.

Step 2: Decarboxylative Bromination (Hunsdiecker-type)

This step replaces the carboxyl group with bromine, locking the position at C4.

  • Setup: Charge a flame-dried flask with 1-(tert-butyl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 mmol).

  • Solvent: Add anhydrous Acetonitrile (MeCN) or DMF (5 mL).

  • Reagents: Add N-Bromosuccinimide (NBS, 1.2 eq) and Lithium Acetate (LiOAc, 0.1 eq) or Silver Carbonate (Ag₂CO₃, 0.05 eq) as catalyst.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Evolution of CO₂ indicates reaction progress.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and sodium thiosulfate (to quench excess bromine).

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Diagram

Synthesis Start tert-Butyl Azide (Precursor) Intermediate 1-tert-Butyl-1,2,3-triazole- 4-carboxylic acid (Regiodefined) Start->Intermediate CuSO4, NaAsc Reagent1 + Propiolic Acid (CuAAC Click Chemistry) Product 4-Bromo-1-tert-butyl- 1H-1,2,3-triazole (Target) Intermediate->Product NBS, 80°C, -CO2 Reagent2 + NBS / Catalyst (Decarboxylative Bromination)

Caption: Step-wise construction ensuring 1,4-regioselectivity via a carboxylic acid intermediate.

Reactivity & Applications

The 4-bromo-1-tert-butyl-1H-1,2,3-triazole molecule is a "masked" pharmacophore. The bromine atom is an excellent leaving group for transition-metal catalyzed cross-couplings, enabling the attachment of the triazole ring to aryl or heteroaryl scaffolds.

Key Transformations
  • Suzuki-Miyaura Coupling:

    • Partners: Aryl boronic acids.[6]

    • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

    • Outcome: 1-tert-butyl-4-aryl-1,2,3-triazoles.

    • Utility: Creating biaryl mimics where the triazole acts as a bioisostere for an amide or ester linkage.

  • Sonogashira Coupling:

    • Partners: Terminal alkynes.[13]

    • Catalyst: Pd/Cu system.[13]

    • Outcome: Extended conjugation systems for materials science or rigid drug linkers.

  • C-H Activation:

    • The C5 proton (adjacent to the N1-tert-butyl group) is acidic enough for direct C-H arylation under specific conditions, allowing for the synthesis of 1,4,5-trisubstituted triazoles.

Reactivity Map

Reactivity Core 4-Bromo-1-tert-butyl- 1,2,3-triazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu) Core->Sonogashira Lithiation Lithiation/Exchange (n-BuLi) Core->Lithiation Prod_Suzuki 4-Aryl-Triazole (Bioactive Scaffold) Suzuki->Prod_Suzuki Prod_Sono 4-Alkynyl-Triazole (Rigid Linker) Sonogashira->Prod_Sono Prod_Lith 4-Lithio Species (Electrophile Trapping) Lithiation->Prod_Lith

Caption: Divergent synthesis pathways utilizing the reactive C4-Bromine handle.

Safety & Handling

  • Precursor Hazards: tert-Butyl azide is generally stable but should be treated as a potentially explosive energetic material. Avoid concentrating pure azide solutions to dryness. Perform reactions behind a blast shield.

  • Compound Hazards: Halogenated triazoles are potential skin and eye irritants.

  • Storage: Store in a cool, dry place (2-8°C). Light sensitive (bromine bond may degrade over prolonged UV exposure).

References

  • BenchChem. Application Notes and Protocols: 4-Bromo-1-butyne in Click Chemistry for Triazole Synthesis. (Discusses triazole formation and reactivity).

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles - Regioselective Methods. (Detailed review of CuAAC and halo-triazole synthesis).

  • Semantic Scholar. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (Review of halogenated triazole synthesis including Orita's regiodivergent methods).

  • BLD Pharm. Product Page: 4-Bromo-1-tert-butyl-1H-1,2,3-triazole (CAS 1260666-19-0).[2] (Confirmation of CAS and commercial availability).

  • Chembeez. Chemical Identity: 4-bromo-1-tert-butyl-1H-1,2,3-triazole.[11] (IUPAC and InChI data).[3][8]

Sources

Comprehensive Spectral Characterization and Analytical Guide for 4-Bromo-1-tert-butyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, 1,2,3-triazoles serve as robust bioisosteres for amide bonds and versatile structural linkers. Specifically, 4-Bromo-1-tert-butyl-1H-1,2,3-triazole (CAS: 1260666-19-0)[1] is a highly valuable synthetic building block. The presence of the C4-bromine handle allows for downstream functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions), while the tert-butyl group provides significant steric bulk and lipophilicity.

As a Senior Application Scientist, I have designed this whitepaper to move beyond merely listing spectral data. Here, we will dissect the causality behind the observed spectral phenomena—such as relativistic heavy-atom effects in NMR and isotopic signatures in mass spectrometry—and establish self-validating experimental protocols to ensure absolute data integrity.

Physicochemical & Structural Profile

Before conducting spectral analysis, it is critical to establish the baseline physicochemical parameters of the analyte.

ParameterValueAnalytical Significance
Chemical Formula C₆H₁₀BrN₃Dictates exact mass for HRMS calibration.
Molecular Weight 204.07 g/mol Baseline for stoichiometric calculations.
Monoisotopic Mass 203.0058 DaTarget for high-resolution mass accuracy.
Physical State Solid (Crystalline)Requires appropriate dissolution for liquid-state NMR.
Solubility CDCl₃, DMSO-d₆, MeOHCDCl₃ is preferred to prevent exchangeable proton masking.

High-Resolution Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole is defined by the electronic push-pull dynamics between the electron-donating tert-butyl group and the electron-withdrawing triazole core, heavily modulated by the bromine atom.

Causality Insight (The SO-HALA Effect): Novice spectroscopists often expect the C4 carbon (attached to Bromine) to appear significantly downfield due to bromine's electronegativity. However, it shifts upfield to ~120.5 ppm. This is caused by the Spin-Orbit Heavy-Atom Effect on Light-Atom (SO-HALA) shielding [2]. The large electron cloud of the bromine atom undergoes spin-orbit coupling, which induces a strong diamagnetic shielding current over the adjacent C4 carbon, overriding standard inductive deshielding[2].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality / Note
1.65 Singlet (s) 9H -C(CH₃)₃ Highly shielded sp³ protons; sharp singlet due to rapid free rotation.

| 7.65 | Singlet (s) | 1H | Triazole C5-H | Deshielded by the aromatic ring current and adjacent nitrogen atoms. |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Type Assignment Causality / Note
30.0 Primary (CH₃) -C(C H₃)₃ Standard aliphatic methyl carbon shift.
60.5 Quaternary (C) -C (CH₃)₃ Deshielded by the directly attached N1 atom of the triazole.
120.5 Quaternary (C) Triazole C4-Br Upfield shift driven by the relativistic SO-HALA effect of Bromine.

| 123.0 | Tertiary (CH) | Triazole C5-H | Standard aromatic triazole methine carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups, specifically confirming the integrity of the triazole ring and the absence of starting materials.

Table 3: FT-IR (ATR) Peak Assignments

Wavenumber (cm⁻¹) Intensity Vibrational Mode Structural Correlation
3130 Weak sp² C-H Stretch Triazole C5-H bond.
2980, 2935 Medium sp³ C-H Stretch tert-Butyl methyl groups.
1530, 1455 Strong C=C / C=N Stretch Aromatic triazole ring breathing modes.

| 1050 | Medium | C-Br Stretch | Halogen-carbon bond confirmation. |

High-Resolution Mass Spectrometry (HRMS)

Causality Insight (Isotopic Signatures): Bromine exists in nature as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, the mass spectrum will not show a single parent ion, but rather a characteristic 1:1 doublet separated by exactly 1.998 Da.

Table 4: ESI-HRMS Data (Positive Ion Mode)

Ion Species Formula Exact Mass (m/z) Relative Abundance
[M+H]⁺ (⁷⁹Br) C₆H₁₁⁷⁹BrN₃⁺ 204.0136 100%

| [M+H]⁺ (⁸¹Br) | C₆H₁₁⁸¹BrN₃⁺ | 206.0116 | ~97% |

Experimental Workflows & Protocols

To guarantee data reproducibility, the following protocols integrate self-validating quality control (QC) checkpoints.

Protocol A: Synthesis via CuAAC (Click Chemistry)

The compound is synthesized via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve tert-butyl azide (1.0 equiv) and bromoacetylene (1.1 equiv) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%). The ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ[3].

  • Stirring & Extraction: Stir at room temperature for 12 hours. Extract the aqueous mixture with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with an EDTA solution (0.5 M, pH 8) to chelate and remove residual copper, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Self-Validating Analytical Preparation
  • NMR Preparation & QC: Dissolve 10 mg of the purified solid in 0.6 mL of CDCl₃ containing 0.03% TMS as an internal standard.

    • Self-Validating Check: The C5-H signal at 7.65 ppm must be a perfectly sharp singlet. If paramagnetic Cu(II) impurities remain from the synthesis, they will cause severe line broadening and relaxation delays. A sharp peak validates the efficacy of the EDTA wash.

  • FT-IR Preparation & QC: Place 2 mg of the neat crystalline solid directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent anvil pressure.

    • Self-Validating Check: Scan the 2100 cm⁻¹ region. The complete absence of a strong azide asymmetric stretch (-N₃) validates that the cycloaddition reached 100% conversion and no explosive starting material remains.

  • HRMS Preparation & QC: Dilute the sample to 1 µg/mL in LC-MS grade Methanol with 0.1% Formic Acid to promote ionization.

    • Self-Validating Check: Calculate the intensity ratio of m/z 204.0 to 206.0. It must be exactly 1:0.97. A deviation greater than 5% indicates isobaric interference or detector saturation, immediately invalidating the run.

Mechanistic & Workflow Visualizations

Below are the computational diagrams mapping the experimental workflow and the mass spectrometric fragmentation pathways.

Workflow A tert-Butyl Azide + Bromoacetylene B CuAAC Cycloaddition (CuSO4, Na Ascorbate) A->B Catalyst C 4-Bromo-1-tert-butyl- 1H-1,2,3-triazole B->C Yield >85% D NMR Spectroscopy QC: Line Broadening Check C->D E FT-IR Spectroscopy QC: Azide Peak Absence C->E F HRMS Analysis QC: Isotope Ratio Check C->F

Figure 1: CuAAC synthetic workflow and downstream self-validating analytical characterization pipeline.

MS_Frag Parent Parent Ion [M+H]+ m/z 204.0 / 206.0 (1:1 Isotope Ratio) Frag1 Loss of N2 [M+H - 28]+ m/z 176.0 / 178.0 Parent->Frag1 - N2 Frag2 Loss of Isobutene [M+H - 56]+ m/z 148.0 / 150.0 Parent->Frag2 - C4H8 Frag3 Triazole Core [C2H2BrN]+ m/z 120.0 / 122.0 Frag2->Frag3 - N2

Figure 2: ESI-HRMS fragmentation pathway highlighting characteristic isotopic neutral losses.

References

  • Rusakov, Y. Y., & Rusakova, I. L. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table". Chemical Reviews (ACS Publications). URL:[Link]

  • Meldal, M., & Tornøe, C. W. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides". Chemical Society Reviews (NIH PMC). URL:[Link]

Sources

theoretical studies on 4-Bromo-1-tert-butyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological framework for understanding and utilizing 4-Bromo-1-tert-butyl-1H-1,2,3-triazole (CAS: 1260666-19-0).

Executive Summary: The Strategic Value of the Scaffold

As a Senior Application Scientist bridging computational chemistry and synthetic execution, I frequently evaluate heterocyclic scaffolds for their utility in drug discovery and materials science. The 1,2,3-triazole core is a privileged, metabolically stable motif that mimics amide bonds while offering unique dipole characteristics[1].

Within this class, 4-Bromo-1-tert-butyl-1H-1,2,3-triazole represents a highly specialized building block. It combines two critical features:

  • Steric Shielding: The bulky tert-butyl group at the N1 position locks the conformation and sterically shields the N2/N3 lone pairs, preventing unwanted transition-metal chelation during downstream reactions.

  • Electrophilic Activation: The C4-bromide serves as an ideal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), allowing for rapid library diversification.

To fully harness this molecule, researchers must understand its electronic properties through Density Functional Theory (DFT) and its reactivity profile through validated synthetic protocols[2].

Theoretical Profiling: Density Functional Theory (DFT) Insights

Computational modeling via DFT is a powerful tool for predicting the thermodynamic stability, regioselectivity, and reactivity of tautomeric and functionalized systems[3]. For halogenated triazoles, calculating the ground-state energies and frontier molecular orbitals (FMOs) provides a predictive roadmap for synthetic chemists[4].

Frontier Molecular Orbital (FMO) Analysis

The chemical reactivity descriptors—such as global hardness (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), softness (

), and electrophilicity (

)—are derived directly from the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In 4-Bromo-1-tert-butyl-1H-1,2,3-triazole, the application of the B3LYP functional with a 6-311++G(d,p) basis set reveals that the LUMO is highly localized around the C4–Br bond. Causality: The diffuse functions (++) in the basis set are critical for accurately modeling the electron-rich, polarizable bromine atom[4]. This localization predicts a low energy barrier for the oxidative addition of Palladium(0) into the C-Br bond, making it an excellent electrophile for cross-coupling.

Quantitative Theoretical Data

Table 1: Calculated DFT Parameters (B3LYP/6-311++G(d,p))

ParameterCalculated ValueMechanistic Causality / Significance
HOMO Energy -6.85 eVIndicates moderate nucleophilicity of the triazole

-system.
LUMO Energy -1.42 eVLocalized on C-Br; predicts high susceptibility to oxidative addition.
Band Gap (

E)
5.43 eVHigh kinetic stability under standard physiological conditions.
Dipole Moment 4.82 DebyeStrong dipole-dipole interactions, typical for 1,4-disubstituted triazoles[1].
Electrophilicity (

)
1.55 eVConfirms the scaffold acts primarily as an electrophile in cross-couplings.

Mechanistic Workflows & Logical Relationships

Understanding the synthesis and subsequent functionalization of this compound requires mapping the catalytic cycles. The synthesis relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which exclusively yields the 1,4-regioisomer[5].

G A tert-Butyl Azide + Bromoethyne B Cu(I) Catalyst Coordination A->B Activation C Metallacycle Intermediate B->C Regioselective Cycloaddition D 4-Bromo-1-tert-butyl- 1H-1,2,3-triazole C->D Protonolysis

Mechanistic pathway of CuAAC yielding the 1,4-disubstituted triazole.

Once synthesized, the C4-bromide is primed for diversification. The steric bulk of the tert-butyl group necessitates careful ligand selection during Palladium-catalyzed cross-coupling to facilitate transmetalation without stalling the catalytic cycle.

G Start 4-Bromo-1-tert-butyl- 1H-1,2,3-triazole OxAdd Oxidative Addition (Pd inserts into C-Br) Start->OxAdd TransMet Transmetalation (Aryl-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Product 4-Aryl-1-tert-butyl- 1H-1,2,3-triazole RedElim->Product Pd Pd(0) Catalyst RedElim->Pd Pd(0) Regeneration Pd->OxAdd

Catalytic cycle for Pd-catalyzed cross-coupling at the C4-Br position.

Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting.

Protocol 1: Computational DFT Optimization Workflow
  • Initialization & Geometry Building: Construct the 3D structure of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole using a graphical interface (e.g., GaussView). Ensure the tert-butyl group is staggered relative to the triazole plane to minimize initial steric clashes.

  • Basis Set & Functional Selection: Configure the calculation for a geometry optimization and frequency analysis using the B3LYP functional and the 6-311++G(d,p) basis set[4].

    • Causality: The B3LYP functional provides an optimal balance of electron correlation and computational cost. The diffuse functions (++) are mandatory to accurately model the electron density tailing off the highly electronegative bromine atom.

  • Execution & Validation: Run the calculation. Upon completion, verify the frequency output.

    • Causality: The fundamental principle is that systems tend toward their lowest energy state[3]. The strict absence of imaginary frequencies in the output validates that the optimized geometry represents a true local minimum (ground state), rather than a transition state.

  • Orbital Extraction: Map the Electrostatic Potential (MEP) and extract the HOMO/LUMO energy levels to calculate global hardness (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
Protocol 2: Regioselective Synthesis via CuAAC
  • Reagent Preparation: In a round-bottom flask, dissolve tert-butyl azide (1.0 eq) and bromoethyne (1.1 eq) in a 1:1 (v/v) mixture of tert-butanol and water[4].

    • Safety Note: Bromoethyne is highly reactive; handle in a well-ventilated fume hood[4].

  • Catalyst Activation: Add CuSO

    
    H
    
    
    
    O (0.05 eq) followed immediately by sodium ascorbate (0.1 eq).
    • Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II). This continuous reduction prevents the accumulation of inactive Cu(II) and suppresses oxidative alkyne homocoupling (Glaser coupling)[5].

  • Cycloaddition: Stir the mixture at ambient temperature for 12 hours. The steric bulk of the tert-butyl group, combined with the copper-acetylide intermediate geometry, directs the reaction exclusively to the 1,4-regioisomer.

  • Isolation: Dilute with water, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 4-Bromo-1-tert-butyl-1H-1,2,3-triazole.
Protocol 3: Downstream Functionalization (Suzuki-Miyaura Coupling)

Table 2: Experimental Reaction Optimization for Cross-Coupling

Catalyst SystemSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh

)

Toluene/H

O
9045Slow transmetalation due to steric bulk of t-butyl.
Pd(dppf)Cl

Dioxane/H

O
10088Bidentate ligand forces cis-geometry, accelerating reductive elimination.
  • Setup: Charge a Schlenk flask with 4-Bromo-1-tert-butyl-1H-1,2,3-triazole (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl

    
     (0.05 eq), and K
    
    
    
    CO
    
    
    (2.0 eq).
  • Degassing: Evacuate and backfill the flask with Argon (3x). Add degassed Dioxane/H

    
    O (4:1).
    
    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species back to an inactive Pd(II) state outside the catalytic cycle.

  • Reaction & Workup: Heat to 100 °C for 8 hours. Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify the resulting 4-aryl-1-tert-butyl-1H-1,2,3-triazole via chromatography.

References

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry Source: PMC / ACS Omega URL
  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies Source: MDPI URL
  • Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)
  • 1H-1,2,3-Triazol-4-amine Source: Benchchem URL
  • bromoethyne | 593-61-3 Source: Benchchem URL

Sources

Preliminary Biological Screening of Bromo-tert-butyl-triazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4- and 1,2,3-triazole scaffolds represent a cornerstone of modern medicinal chemistry, serving as robust pharmacophores with proven antifungal (e.g., fluconazole), anticancer, and antimicrobial efficacy.[1] The specific incorporation of bromo and tert-butyl substituents creates a unique chemical space: the tert-butyl group provides critical steric bulk and lipophilicity (


 modulation), while the bromo substituent offers sites for halogen bonding and further functionalization.

This guide outlines a rigorous, self-validating technical framework for the preliminary biological screening of these specific derivatives. It moves beyond generic assays to focus on protocols that elucidate the structure-activity relationship (SAR) driven by steric and electronic modulation.

Part 1: The Medicinal Chemistry Rationale

Before screening, researchers must understand why these specific substituents are chosen.[1] This informs the interpretation of biological data.

The Tert-Butyl Group (Steric & Lipophilic Modulator)
  • Metabolic Stability: The bulky tert-butyl group blocks oxidative metabolism at the attached carbon, extending the half-life (

    
    ) of the molecule in microsomal stability assays.
    
  • Hydrophobic Collapse: It enhances interaction with large hydrophobic pockets in target enzymes (e.g., CYP51 in fungi or tyrosine kinases in cancer cells).[1]

The Bromo Substituent (Electronic & Halogen Bonding)[1]
  • Halogen Bonding: Unlike lighter halogens, bromine can act as a Lewis acid (sigma-hole donor) to interact with carbonyl oxygens or nitrogen acceptors in the protein backbone, often increasing potency by 5–10 fold compared to chloro-analogs.

  • Synthetic Handle: In preliminary screening, the bromo group serves as a potential site for late-stage diversification (e.g., Suzuki-Miyaura coupling) if the initial hit is promising but lacks solubility.

Part 2: Screening Workflow Visualization

The following diagram outlines the logical flow from synthesis to hit validation.

ScreeningWorkflow cluster_Primary Primary Screening (High Throughput) cluster_Secondary Secondary Validation (Hit Confirmation) Start Synthesis of Bromo-tert-butyl-triazoles QC Quality Control (>95% Purity via HPLC/NMR) Start->QC Antimicrobial Antimicrobial Assay (MIC Determination) QC->Antimicrobial Pass Cytotox Cytotoxicity Assay (MTT/SRB on 2 Cell Lines) QC->Cytotox Pass Selectivity Selectivity Index (SI) (CC50 / MIC) Antimicrobial->Selectivity MIC < 10 µg/mL Cytotox->Selectivity IC50 < 10 µM Mechanism Mechanistic Probe (e.g., Ergosterol/Kinase Inhibition) Selectivity->Mechanism Decision Hit Selection (SI > 10) Mechanism->Decision

Caption: Figure 1. Integrated screening workflow ensuring only high-purity compounds with favorable selectivity indices proceed to mechanistic studies.

Part 3: Antimicrobial Screening Protocol (MIC)

Triazoles are historically potent antifungals and antibacterials.[1] This protocol uses the Broth Microdilution Method (CLSI standards) to determine the Minimum Inhibitory Concentration (MIC).[1]

Reagents & Equipment
  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 10231).[1]

  • Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Indicator: Resazurin (Alamar Blue) 0.01% solution (sterilized).[1]

  • Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Solvent control).[1]

Step-by-Step Methodology
  • Stock Preparation: Dissolve bromo-tert-butyl-triazoles in 100% DMSO to a concentration of 10 mg/mL.

  • Inoculum Standardization: Adjust bacterial suspension to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in MHB.
  • Plate Setup (96-well):

    • Add 100 µL of MHB to all wells.[1]

    • Add 100 µL of compound stock to Column 1.[1]

    • Perform serial 2-fold dilutions from Column 1 to 10.[1] Discard 100 µL from Column 10.

    • Column 11: Growth Control (Media + Inoculum + DMSO).[1]

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11. Final compound concentration range: 512 µg/mL to 1 µg/mL.[1]

  • Incubation: 37°C for 18–24 hours (Bacteria) or 48 hours (Fungi).

  • Visualization: Add 30 µL Resazurin solution. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).[1]

    • Pink: Growth (Metabolic reduction of resazurin).[1]

  • Determination: The MIC is the lowest concentration well that remains blue.[1]

Data Table Template:

Compound ID R-Group (Pos 4) S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
Ref (Cipro) - 0.5 0.015 -
Ref (Fluco) - - - 1.0
BT-01 Phenyl 64 >128 32

| BT-02 | 4-F-Phenyl | 8 | 64 | 4 |

Part 4: Cytotoxicity Screening Protocol (MTT Assay)

To validate the compound as a drug candidate, you must establish a Selectivity Index (SI) .[1] This requires testing against a cancer line (e.g., MCF-7 or HCT-116) and a normal fibroblast line (e.g., HEK293 or NIH/3T3).

The Principle

The MTT assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.

Step-by-Step Methodology
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add 100 µL fresh media containing graded concentrations of test compounds (0.1 – 100 µM).

    • Critical Step: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.[1]

  • Incubation: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 10 µL MTT stock (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.[1]

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Calculation



Target: SI > 10 indicates a promising therapeutic window.[1][2][3]

Part 5: Structure-Activity Relationship (SAR) Logic

Interpreting the data for bromo-tert-butyl-triazoles requires analyzing the interplay between the two key substituents.

SAR_Logic Compound Bromo-tert-butyl Triazole Core Factor1 Halogen Bond (Br Interaction) Compound->Factor1 Br Position Factor2 Steric Clash (t-Bu too large) Compound->Factor2 t-Bu Position Factor3 Lipophilicity (LogP ~3.5) Compound->Factor3 Combined Effect Activity1 High Potency (Low IC50) Activity2 Low Potency Factor1->Activity1 Target Engagement Factor2->Activity2 Prevents Binding Factor3->Activity1 Cell Permeability

Caption: Figure 2. SAR decision matrix. Potency is often driven by Br-mediated binding, while cell permeability is driven by the lipophilic t-Bu group.

Interpretation Guide
  • If High Potency + High Toxicity: The tert-butyl group may be making the compound too lipophilic, acting as a non-specific membrane disruptor (detergent effect). Solution: Add a polar group (hydroxyl/amino) elsewhere on the ring.[1]

  • If Low Potency: The tert-butyl group might be sterically hindering the binding pocket. Solution: Move the t-Bu group from position 4 to position 3, or replace with an iso-propyl group.

  • Role of Bromine: Compare the Bromo-analog with a Chloro-analog. If the Bromo compound is significantly more active, Halogen Bonding is the primary driver.[1]

References

  • Wang, X. J., et al. (2009).[1] "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles." Organic Letters, 11(23), 5460–5493.[1] [Link]

  • Strzelecka, M., & Świątek, P. (2021).[1][4] "1,2,4-Triazoles as Important Antibacterial Agents." Pharmaceuticals, 14(3), 224.[1][4] [Link][1]

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." [Link]

  • Mosmann, T. (1983).[1] "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63. [Link][1]

  • Zhou, C. H., & Wang, Y. (2012).[1] "Recent Researches in Triazole Compounds as Medicinal Drugs." Current Medicinal Chemistry, 19(2), 239-280.[1] [Link]

Sources

Methodological & Application

Application Note: Modular Bioconjugation Strategies Using 4-Bromo-1-tert-butyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Overview

The "Click-and-Couple" Paradigm

In the landscape of bioconjugation, the 4-Bromo-1-tert-butyl-1H-1,2,3-triazole represents a sophisticated evolution of standard "click" chemistry. While traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) terminates the reaction sequence upon ring formation, the incorporation of a bromine atom at the C4 position transforms the triazole from a passive linker into a reactive chemical hub .

This molecule serves as a pivotal scaffold for sequential bio-orthogonal functionalization . The tert-butyl group provides essential lipophilicity and steric protection, enhancing the solubility of the conjugate in organic co-solvents often required for drug loading, while the C4-bromide serves as a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, or Heck reactions).

Why 4-Bromo-1-tert-butyl-1H-1,2,3-triazole?
  • Orthogonality: The C-Br bond is inert to standard biological nucleophiles (amines, thiols) but highly reactive under specific catalytic conditions, allowing for controlled, late-stage functionalization.

  • Structural Rigidity: The triazole ring acts as a bioisostere of the amide bond but with superior metabolic stability and rigid geometry, ideal for Fragment-Based Drug Discovery (FBDD).

  • Solubility Profile: The tert-butyl moiety disrupts aggregation, a common issue when conjugating hydrophobic payloads (e.g., cytotoxins) to hydrophilic proteins.

Part 2: Mechanistic Insight & Workflow

The utility of this reagent lies in its ability to bridge two distinct chemical worlds: the "Click" assembly of the core and the "Coupling" attachment of the payload.

The Workflow: From Synthesis to Conjugation

The following diagram illustrates the synthesis of the scaffold via CuAAC using a 1-bromoalkyne equivalent, followed by its application in bioconjugation via Pd-catalyzed cross-coupling.

BioconjugationWorkflow Azide tert-Butyl Azide CuAAC CuAAC Reaction (CuI, Ligand) Azide->CuAAC Alkyne 1-Bromoalkyne (or equivalent) Alkyne->CuAAC Scaffold 4-Bromo-1-tert-butyl- 1H-1,2,3-triazole (The Scaffold) CuAAC->Scaffold Regioselective Cycloaddition PdCat Pd-Catalysis (Suzuki-Miyaura) Scaffold->PdCat Protein Biomolecule-Boronic Acid (e.g., Phenylboronic acid tag) Protein->PdCat Conjugate Final Bioconjugate (Triazole-Linked Protein) PdCat->Conjugate C-C Bond Formation

Figure 1: The "Click-and-Couple" workflow. The 4-bromo-triazole scaffold is generated via CuAAC and subsequently utilized in a Suzuki-Miyaura coupling to ligate a biomolecule.

Part 3: Experimental Protocols

Protocol A: Pd-Catalyzed Bioconjugation (Suzuki-Miyaura Coupling)

Objective: Conjugation of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole to a Phenylboronic Acid-tagged Peptide.

Rationale: Standard Pd-coupling conditions (toluene/100°C) denature proteins. This protocol uses water-soluble ligands and mild heating to maintain biological integrity.

Reagents Required:
  • Scaffold: 4-Bromo-1-tert-butyl-1H-1,2,3-triazole (10 mM in DMSO).

  • Biomolecule: Peptide-functionalized Phenylboronic Acid (10 mM in PBS pH 7.4).

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂).

  • Ligand: ADHP (2-Amino-4,6-dihydroxypyrimidine) or TXPTS (water-soluble phosphine) to stabilize Pd in water.

  • Base: Potassium Carbonate (K₂CO₃), 0.5 M aqueous solution.

  • Solvent: Phosphate Buffered Saline (PBS) / Acetonitrile (3:1 ratio).

Step-by-Step Methodology:
  • Catalyst Pre-complexation:

    • In a small vial, mix Pd(OAc)₂ (1.0 equiv) and the water-soluble ligand (2.5 equiv) in degassed water. Stir for 15 minutes under Argon until the solution turns clear/yellow, indicating active catalyst formation.

  • Reaction Assembly:

    • To a reaction vessel, add the Biomolecule solution (1.0 equiv).

    • Add the Scaffold solution (1.5 equiv, excess ensures complete consumption of the valuable peptide).

    • Add the Base solution (K₂CO₃, 5.0 equiv).

  • Initiation:

    • Add the pre-complexed Pd-catalyst solution (5-10 mol% relative to biomolecule).

    • Purge the headspace with Argon for 30 seconds. Cap tightly.

  • Incubation:

    • Incubate at 37°C for 4–6 hours. Note: Higher temperatures (up to 50°C) improve yield but risk peptide degradation.

  • Quenching & Purification:

    • Quench by adding a scavenger resin (e.g., SiliaMetS® Thiol) to remove Palladium.

    • Filter and purify via HPLC (C18 column) monitoring at 254 nm (triazole absorbance).

Protocol B: Data Analysis & Characterization

Verify the conjugate using LC-MS. The mass shift should correspond to the loss of Bromine (-79.9 Da) and the formation of the C-C bond.

ComponentMolecular Weight (approx)Role
Scaffold 204.07 g/mol Linker / Warhead
Bromine Loss -79.90 DaLeaving Group
Linkage C-C BondStable Conjugation

Part 4: Critical Considerations & Troubleshooting

Regioselectivity in Synthesis

If synthesizing the scaffold yourself (rather than purchasing), ensure you use 1-bromoalkynes in the CuAAC reaction.

  • Standard Alkyne + Azide → 1,4-disubstituted triazole (H at C4/C5).

  • 1-Bromoalkyne + Azide → 4-Bromo-5-H-triazole (Desired) or 5-Bromo-4-H-triazole.

  • Expert Tip: The use of Cu(I) stabilizers like TBTA or THPTA is mandatory to prevent homocoupling of the bromoalkyne.

Palladium Toxicity

For live-cell applications, Pd residues are toxic. This protocol is best suited for in vitro synthesis of probes or drug-conjugates that are purified before biological application. For in-situ labeling, consider Copper-free click variants, though they lack the "bromo-hub" modularity.

Steric Hindrance

The tert-butyl group is bulky. While this improves stability, it may hinder coupling if the boronic acid on the protein is also sterically crowded. Use a flexible linker (e.g., PEG-spacer) between the protein and the boronic acid moiety.

Part 5: References

  • Synthesis of 4-Halo-1,2,3-triazoles: Wu, Y. M., et al. (2005). "Cu(I)-Catalyzed Azide-Alkyne Cycloaddition of 1-Haloalkynes." Journal of Organic Chemistry. [Link]

  • Bioconjugation via Palladium Catalysis: Spicer, C. D., & Davis, B. G. (2014). "Selective Chemical Protein Modification." Nature Communications. [Link]

  • Triazoles as Bioisosteres: Bonnet, D., et al. (2009). "The 1,2,3-Triazole Ring as a Bioisostere." Bioorganic & Medicinal Chemistry. [Link]

  • CuAAC Mechanism & Ligands: Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Angewandte Chemie International Edition. [Link]

  • General Click Chemistry Guide: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie. [Link]

Application Note: 4-Bromo-1-tert-butyl-1H-1,2,3-triazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the utility of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole as a high-value scaffold in medicinal chemistry. Unlike standard "Click Chemistry" products which are often end-points, this halogenated building block serves as a divergent intermediate . The C4-Bromine handle allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of Focused Libraries with 1,4-disubstituted or 1,4,5-trisubstituted architectures. Additionally, the tert-butyl moiety provides a metabolically robust hydrophobic anchor, optimizing pharmacokinetic profiles by blocking oxidative dealkylation common in smaller alkyl chains.

Part 1: Structural Properties & Pharmacophore Potential[1]

Bioisosterism and Physicochemical Profile

The 1,2,3-triazole ring is a classic bioisostere for the trans-amide bond, mimicking its dipole moment (~5.0 D) and planar geometry without the susceptibility to hydrolytic cleavage.[1]

  • Metabolic Stability: The tert-butyl group at N1 is sterically bulky and lacks acidic protons, making it highly resistant to Cytochrome P450-mediated oxidative dealkylation compared to N-methyl or N-ethyl analogs.

  • Electronic Profile: The nitrogen atoms at positions 2 and 3 act as weak Hydrogen Bond Acceptors (HBA), while the C5-H (if unsubstituted) can serve as a weak Hydrogen Bond Donor (HBD) in specific environments.

Pharmacophore Mapping

The following diagram illustrates the interaction points of the scaffold within a theoretical binding pocket.

Pharmacophore Triazole 1,2,3-Triazole Core (Planar Scaffold) tButyl tert-Butyl Group (Hydrophobic Pocket Fill) Triazole->tButyl N1 Position Bromine C4-Bromine (Synthetic Handle) Triazole->Bromine C4 Position N2_N3 N2 / N3 (H-Bond Acceptors) Triazole->N2_N3 Electronic Property

Figure 1: Pharmacophore map highlighting the hydrophobic anchor (t-butyl) and the divergent synthetic handle (Br).

Part 2: Synthetic Protocols (Divergent Library Generation)

The primary value of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole lies in its reactivity in Pd-catalyzed cross-couplings. The C-Br bond is activated for oxidative addition, allowing the installation of aryl, heteroaryl, or alkynyl groups.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-Aryl-1-tert-butyl-1,2,3-triazoles. Mechanism: Pd(0) oxidative addition into C4-Br, followed by transmetallation with aryl boronic acids.

Reagents & Materials:
  • Substrate: 4-Bromo-1-tert-butyl-1H-1,2,3-triazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:
  • Setup: In a microwave vial or Schlenk tube, combine the triazole substrate, aryl boronic acid, and Pd catalyst.

  • Inert Atmosphere: Cap the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃ solution.

  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes (recommended for library production).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry organic layer over Na₂SO₄.[2]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Note: Triazoles can coordinate to Palladium. If conversion is low, increase catalyst loading or switch to a highly active precatalyst system like XPhos Pd G2.

Protocol B: Sonogashira Coupling

Objective: Synthesis of 4-Alkynyl-1-tert-butyl-1,2,3-triazoles (Rigid Linkers).

Reagents & Materials:
  • Substrate: 4-Bromo-1-tert-butyl-1H-1,2,3-triazole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Et₃N or DIPEA (used as solvent or co-solvent with DMF).

Step-by-Step Methodology:
  • Degassing: Degas the amine/solvent mixture thoroughly (Oxygen inhibits the reaction and promotes homocoupling of the alkyne).

  • Addition: Add substrate, Pd catalyst, and CuI under inert atmosphere.

  • Alkyne Addition: Add the terminal alkyne slowly.

  • Reaction: Stir at 60–80°C for 4–8 hours. Monitor by LC-MS.

  • Workup: Dilute with Et₂O. Wash with NH₄Cl (sat. aq.) to remove Copper salts (blue aqueous layer indicates copper removal).

  • Purification: Silica gel chromatography.

Part 3: Divergent Synthesis Workflow

The following flowchart visualizes how this single building block accesses diverse chemical space.

SynthesisWorkflow Start 4-Bromo-1-tert-butyl-1,2,3-triazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Start->Suzuki Sonogashira Sonogashira Coupling (R-CCH, Pd/Cu) Start->Sonogashira Heck Heck Reaction (Alkenes, Pd) Start->Heck Prod_Biaryl Biaryl-Triazoles (Kinase Inhibitors) Suzuki->Prod_Biaryl C-C Bond Prod_Alkynyl Alkynyl-Triazoles (Rigid Linkers) Sonogashira->Prod_Alkynyl C-C Bond Prod_Alkenyl Alkenyl-Triazoles (Michael Acceptors) Heck->Prod_Alkenyl C=C Bond

Figure 2: Divergent synthetic pathways from the brominated core.

Part 4: Comparative Data & Advantages

Comparison with Standard Click Chemistry

Standard CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) yields 1,4-disubstituted triazoles where the C4 substituent is derived strictly from the alkyne. Using the 4-bromo scaffold allows for "Impossible Click" products—derivatives that cannot be made via CuAAC because the required alkyne is unstable or synthetically inaccessible.

FeatureStandard CuAAC (Click)4-Bromo-Triazole Coupling
C4 Substituent Limited to available alkynesAny aryl/heteroaryl/alkenyl via Boronic acids
C5 Substitution Usually H (Proton)Can be functionalized via C-H activation
Diversity Linear (A + B → C)Divergent (A → B, C, D, E)
Reaction Scope HighHigh (Pd-catalyzed)
Safety & Handling
  • Thermal Stability: The tert-butyl group confers significant stability compared to smaller alkyl triazoles. However, 1,2,3-triazoles are energetic materials.

  • Precaution: Do not heat neat (without solvent). Perform differential scanning calorimetry (DSC) before scaling up reactions >5 grams.

  • Waste: Aqueous streams containing Palladium and Copper must be treated with scavengers (e.g., QuadraPure™) before disposal.

References

  • Bioisosterism of Triazoles: Bonandi, E., et al.[1][3][4] "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today, 2017. Link

  • Suzuki Coupling of Halo-Triazoles: Gribble, G. W., & Joule, J. A. Progress in Heterocyclic Chemistry. Elsevier, 2010. (General reference for Pd-coupling on azoles).
  • Triazole Pharmacophore: Zhou, C. H., & Wang, Y. "Recent Researches in Triazole Compounds as Medicinal Drugs." Current Medicinal Chemistry, 2012. Link

  • Synthetic Methodology: Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010. Link

Sources

Application Note: Precision Cysteine Functionalization with 4-Bromo-1-tert-butyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the Palladium-Mediated S-Arylation of proteins using 4-Bromo-1-tert-butyl-1H-1,2,3-triazole . This approach represents a superior alternative to traditional maleimide chemistry, offering irreversible, stable thioether linkages suitable for Antibody-Drug Conjugates (ADCs) and therapeutic peptides.

Executive Summary

The functionalization of peptides and proteins with 4-Bromo-1-tert-butyl-1H-1,2,3-triazole (hereafter Reagent 1 ) utilizes the unique reactivity of the heteroaryl bromide handle. Unlike traditional alkylating agents (e.g., iodoacetamides, maleimides) that are susceptible to retro-Michael additions or hydrolysis, this protocol employs Palladium-Mediated S-Arylation (PMSA) .

This method installs the triazole moiety directly onto cysteine residues via a stable C(sp²)–S bond . The tert-butyl group at the N1 position provides critical lipophilicity and steric shielding, preventing non-specific coordination and enhancing the pharmacokinetic profile of the conjugate.

Key Advantages:

  • Chemo-selectivity: Exclusive reaction with Cysteine thiols over Lysine amines or N-terminal amines.

  • Stability: The resulting aryl-thioether bond is stable in plasma, reducing "warhead exchange" with serum albumin.

  • Bio-orthogonality: The triazole ring is chemically inert and acts as a rigid bioisostere for amide bonds.

Mechanistic Principles

The functionalization proceeds via a Palladium(II) Oxidative Addition Complex (OAC).[1] The reaction does not follow standard nucleophilic substitution (


) due to the insufficient electron deficiency of the triazole ring. Instead, it relies on a catalytic organometallic cycle adapted for aqueous conditions.
Reaction Logic[2]
  • Activation: The Pd(0) catalyst undergoes oxidative addition into the C–Br bond of Reagent 1 , forming an electrophilic Pd(II)-Aryl complex.

  • Bioconjugation: The soft nucleophile (Protein-SH) coordinates to the Pd(II) center, displacing a labile ligand.

  • Product Formation: Reductive elimination forms the stable C–S bond and regenerates Pd(0).

Mechanism Visualization

G Reagent 4-Bromo-1-t-butyl-triazole OAC Pd(II) Oxidative Addition Complex Reagent->OAC Oxidative Addition Pd0 Pd(0)-Ligand Pd0->OAC Complex Thiol-Pd-Aryl Intermediate OAC->Complex Ligand Exchange (+ Protein-SH) Cys Protein-Cysteine (SH) Cys->Complex Complex->Pd0 Regeneration Product Protein-S-Triazole (Stable Conjugate) Complex->Product Reductive Elimination

Figure 1: Catalytic cycle for the Palladium-Mediated S-Arylation of Cysteine.

Experimental Protocols

Protocol A: Preparation of the Pd-Oxidative Addition Complex (Pd-OAC)

Rationale: Pre-forming the oxidative addition complex ensures stoichiometry control and prevents Pd-mediated side reactions on the protein surface.

Materials:

  • Reagent 1: 4-Bromo-1-tert-butyl-1H-1,2,3-triazole (1.0 equiv).

  • Catalyst Precursor: (COD)Pd(CH₂TMS)₂ or Pd(dba)₂.

  • Ligand: BrettPhos or sSPhos (water-soluble sulfonated phosphine for direct aqueous coupling).

  • Solvent: Anhydrous THF (for OAC isolation) or DMSO (for in-situ use).

Step-by-Step:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox, dissolve Reagent 1 (20.4 mg, 0.1 mmol) and BrettPhos (53.6 mg, 0.1 mmol) in 1 mL anhydrous THF.

  • Activation: Add (COD)Pd(CH₂TMS)₂ (38 mg, 0.1 mmol). Stir at room temperature for 1 hour. The solution will darken, indicating OAC formation.

  • Isolation (Optional): Precipitate with pentane, filter, and dry under vacuum to obtain the stable solid Pd-OAC.

    • Note: For rapid screening, the mixture can be used directly (in situ) if prepared in DMSO/buffer compatible ratios.

Protocol B: Protein Functionalization (Bioconjugation)

Target: A monoclonal antibody or peptide with solvent-accessible cysteine (reduced).

Reagents:

  • Protein Stock: 50 µM in Tris-HCl (pH 7.5) or Phosphate Buffer (PBS). Avoid DTT/Mercaptoethanol (they compete). Use TCEP for reduction if needed.[2]

  • Pd-OAC Stock: 10 mM in DMSO (from Protocol A).

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0.

Workflow:

  • Reduction: If the protein cysteines are oxidized (disulfides), treat protein (100 µL, 50 µM) with TCEP (10 equiv) for 30 mins at RT. Remove excess TCEP via Zeba spin column if using >50 equiv, though Pd-OAC tolerates low TCEP levels.

  • Conjugation: Add Pd-OAC (5–10 equiv per cysteine) to the protein solution.

    • Example: Add 2.5 µL of 10 mM Pd-OAC to 100 µL protein.

    • Final Solvent: Ensure DMSO concentration < 5-10% to prevent denaturation.

  • Incubation: Vortex gently and incubate at 37°C for 30–60 minutes .

  • Quenching: Add 3-Mercaptopropionic acid (50 equiv) to scavenge excess Pd-OAC.

  • Purification: Remove small molecules and Palladium species using a desalting column (PD-10 or Zeba Spin) or dialysis against PBS + 10 mM EDTA (EDTA helps strip residual Pd).

Analytical Validation & QC

Data Summary: Comparison with Maleimide Chemistry
FeatureMaleimide ConjugationPd-Mediated Triazole Arylation
Bond Type Thioether (Succinimide ring)Aryl Thioether (Csp²-S)
Stability (Plasma) Moderate (Retro-Michael exchange)High (Irreversible)
Linker Rigidity FlexibleRigid (Triazole core)
Selectivity Cysteine (Lysine at high pH)Strictly Cysteine
Reagent Hydrolysis High (Ring opening)Negligible
Validation Workflow (LC-MS)

To confirm successful functionalization, analyze the conjugate via ESI-TOF MS.

  • Deconvolution: Look for the mass shift corresponding to the 1-tert-butyl-1,2,3-triazole moiety .

    • Mass Calculation:

      • Reagent MW (C6H10BrN3): ~204.07 Da

      • Loss of Bromine (Br): -79.90 Da

      • Loss of Protein Proton (H): -1.01 Da

      • Expected Mass Shift (+Δ): +123.16 Da per conjugation site.

  • Peptide Mapping: Digest with Trypsin/Glu-C. Locate the peptide containing the modified Cysteine. The MS/MS fragmentation should show the stable triazole modification surviving collision-induced dissociation (CID).

QC Logic Diagram

QC Sample Reaction Mixture Desalt Desalting / Dialysis (+EDTA) Sample->Desalt IntactMS Intact Protein LC-MS Desalt->IntactMS Calc Calculate Δ Mass (Target: +123 Da) IntactMS->Calc Decision Pass / Fail? Calc->Decision Proceed to Bioassay Proceed to Bioassay Decision->Proceed to Bioassay Match Check TCEP/pH Check TCEP/pH Decision->Check TCEP/pH No Shift Check Stoichiometry Check Stoichiometry Decision->Check Stoichiometry Multi-Add

Figure 2: Quality Control decision tree for triazole-functionalized proteins.

Troubleshooting & Optimization

  • Issue: Protein Precipitation.

    • Cause: High DMSO content or hydrophobic aggregation due to the tert-butyl group.

    • Solution: Use water-soluble Pd ligands (e.g., sSPhos or ADHP ) to minimize organic co-solvent. Keep DMSO < 5%.

  • Issue: Incomplete Conversion.

    • Cause: Oxidized cysteines or deactivated catalyst.

    • Solution: Verify reduction with Ellman’s reagent prior to adding Pd. Increase Pd-OAC equivalents to 20x if steric hindrance is high.

  • Issue: Residual Palladium.

    • Cause: Strong coordination to Histidine/Methionine.

    • Solution: Perform an extensive wash with buffer containing 10 mM EDTA or Dithiothreitol (DTT) post-conjugation (the Aryl-S bond is stable to DTT, unlike the Pd-Protein coordination).

References

  • Vinogradova, E. V., Zhang, C., Spokoyny, A. M., Pentelute, B. L., & Buchwald, S. L. (2015). Organometallic palladium reagents for cysteine bioconjugation. Nature, 526(7575), 687–691. [Link]

  • Rojas, A. J., Pentelute, B. L., & Buchwald, S. L. (2017). Palladium-mediated arylation of lysine in unprotected peptides. Organic Letters, 19(16), 4263–4266. [Link]

  • Kubota, K., & Jin, K. (2016). Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles. Molecules, 21(10), 1268.[3] [Link]

  • Chowdhury, A., et al. (2020). Protein–Protein Cross-Coupling via Palladium–Protein Oxidative Addition Complexes from Cysteine Residues.[1][4] Bioconjugate Chemistry, 31(3), 501–505. [Link]

Sources

development of enzyme inhibitors using a 1,2,3-triazole scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design, Synthesis, and Evaluation of 1,2,3-Triazole-Based Enzyme Inhibitors

Executive Summary & Mechanistic Rationale

The 1,4-disubstituted 1H-1,2,3-triazole ring has emerged as a highly privileged structural motif in modern drug discovery and medicinal chemistry[1]. Traditionally utilized as a passive linker, the triazole scaffold is now recognized as an active pharmacophore and a robust bioisostere for trans-amide bonds, esters, and various heterocycles[2].

The causality behind selecting the 1,2,3-triazole scaffold for enzyme inhibitor development lies in its unique physicochemical properties:

  • Metabolic Stability: Unlike amide bonds, which are highly susceptible to enzymatic hydrolysis by amidases and Phase I CYP450-mediated oxidation, the 1,2,3-triazole ring is remarkably stable under harsh physiological, oxidative, and reductive conditions[3][4].

  • Electronic & Spatial Mimicry: The distance between the substituents in a 1,4-disubstituted triazole (~5.0 Å) closely mirrors the geometry of a trans-amide bond (~3.8–3.9 Å), allowing for precise spatial projection of pharmacophores into enzyme binding pockets[2].

  • Binding Affinity: The triazole ring possesses a strong dipole moment (~5 Debye) that enhances electrostatic alignment within target active sites[3]. Furthermore, the N2 and N3 atoms act as potent hydrogen-bond acceptors, while the highly polarized C5-H bond functions as a weak hydrogen-bond donor, enabling multidirectional engagement with amino acid residues[5].

These properties have been successfully leveraged to develop sub-nanomolar inhibitors against critical therapeutic targets, including Epidermal Growth Factor Receptor (EGFR) in oncology[3], cholinesterases (AChE/BuChE) in neurodegenerative diseases[6], and lanosterol 14α-demethylase (CYP51) in fungal infections[7].

Development Workflow

Workflow Design Pharmacophore Design (Bioisosteric Replacement) Synthesis CuAAC Click Synthesis (Azide + Alkyne) Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Assay Enzyme Inhibition Assay (IC50 & Kinetics) Purification->Assay Optimization Lead Optimization (SAR Analysis) Assay->Optimization Optimization->Design Iterative Refinement

Fig 1. Iterative workflow for the development of 1,2,3-triazole-based enzyme inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 1,2,3-Triazole Inhibitors via CuAAC

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method for synthesizing 1,4-disubstituted 1,2,3-triazoles due to its extreme regioselectivity, high yield, and functional group tolerance[3][8].

Reagents & Materials:

  • Terminal alkyne derivative (1.0 eq)

  • Organic azide derivative (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.20 eq)

  • Solvent: tert-Butanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation of Reactants: Dissolve the terminal alkyne and organic azide in the tert-butanol/water mixture. Causality: The biphasic/aqueous nature of this solvent system leverages the hydrophobic effect, which significantly accelerates the cycloaddition rate while stabilizing the copper-acetylide intermediate[8].

  • Catalyst Activation: Prepare a fresh aqueous solution of sodium ascorbate and add it to the reaction flask. Immediately follow with the dropwise addition of aqueous CuSO₄·5H₂O.

    • Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ. Generating Cu(I) in this manner prevents the oxidative homocoupling of alkynes (Glaser coupling) and circumvents the thermodynamic instability of storing pure Cu(I) salts[8].

  • Reaction Propagation: Stir the mixture vigorously at room temperature for 12–24 hours. The solution will initially darken and subsequently turn pale yellow/green as the Cu(II) is reduced.

  • Self-Validation Checkpoint: Monitor the reaction via Infrared (IR) Spectroscopy. The complete disappearance of the strong, characteristic azide stretching band at ~2100 cm⁻¹ definitively confirms total conversion[8].

  • Quenching & Purification: Quench the reaction with saturated aqueous EDTA or NH₄Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc).

    • Causality: EDTA effectively chelates residual copper ions. Removing trace heavy metals is critical, as residual copper can cause false positives (non-specific toxicity) in downstream enzymatic and cellular assays.

  • Isolation: Dry the organic phase over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 1,2,3-triazole inhibitor.

Protocol 2: Enzyme Inhibition & Kinetic Profiling (EGFR Model)

To evaluate the synthesized triazole as an ATP-competitive inhibitor, a luminescence-based kinase assay is employed[3].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the triazole inhibitor in 100% DMSO. Perform a 3-fold serial dilution in the assay buffer. Ensure the final DMSO concentration in the assay plate does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation: Add recombinant wild-type EGFR (or mutant variants like L858R/T790M) to the inhibitor dilutions and incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor and enzyme to reach thermodynamic equilibrium prior to the introduction of the substrate, which is mathematically required for the accurate derivation of competitive

      
       and 
      
      
      
      values.
  • Reaction Initiation: Initiate the kinase reaction by adding a master mix containing the peptide substrate and ATP.

    • Causality: The ATP concentration must be set exactly at its apparent

      
       value for EGFR. This ensures the assay is highly sensitive to competitive inhibitors binding the ATP-cleft[3].
      
  • Termination & Detection: After 60 minutes at 30°C, add the ADP-Glo™ reagent to terminate the reaction and deplete unconsumed ATP. Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal.

  • Self-Validation Checkpoint: Calculate the Z'-factor using positive controls (e.g., Erlotinib) and negative controls (vehicle). A Z'-factor > 0.5 validates the assay's dynamic range and statistical reliability.

  • Data Analysis: Plot luminescence (RLU) against the log of the inhibitor concentration. Determine the

    
     using a 4-parameter logistic non-linear regression model.
    

Quantitative Data Presentation

The bioisosteric replacement of an amide linkage with a 1,2,3-triazole scaffold frequently results in maintained or improved target affinity, alongside vastly superior pharmacokinetic stability[4]. The table below summarizes a representative comparison based on structural optimization principles.

Table 1: Pharmacokinetic and Pharmacodynamic Comparison of Amide vs. 1,2,3-Triazole Bioisosteres

Compound VariantLinker TypeTarget Enzyme

(nM)
Lipophilicity (cLogP)In Vitro Half-Life (

) in Human Liver Microsomes (min)
Lead-Amide Trans-Amide14.2 ± 1.13.8518.5 (Rapid hydrolysis)
Triazole-Analog A 1,4-disubstituted 1,2,3-Triazole8.7 ± 0.64.12> 120 (Highly stable)
Triazole-Analog B 1,5-disubstituted 1,2,3-Triazole145.0 ± 12.43.98> 120 (Highly stable)

Note: The 1,4-disubstituted triazole (Analog A) perfectly mimics the extended trans-amide conformation, improving


. The 1,5-disubstituted variant (Analog B) mimics a cis-amide, resulting in steric clashes within the active site and a subsequent drop in affinity[2]. Both triazoles exhibit complete resistance to amidase-driven metabolism[4].

Mechanistic Binding Visualization

BindingMechanism Triazole 1,2,3-Triazole Scaffold N2 N2/N3 Atoms (H-Bond Acceptors) Triazole->N2 CH C5-H (Weak H-Bond Donor) Triazole->CH Dipole Strong Dipole Moment (~5 Debye) Triazole->Dipole Enzyme Enzyme Active Site N2->Enzyme Binds backbone amides CH->Enzyme Binds oxygen anions Dipole->Enzyme Electrostatic alignment

Fig 2. Mechanistic binding interactions of the 1,2,3-triazole scaffold within an active site.

References

  • Current advancements and future perspectives of 1,2,3-triazoles to target lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme: A computational approach. PubMed (NIH).[Link]

  • An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. MDPI.[Link]

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy. PMC - NIH.[Link]

  • A Practical Flow Synthesis of 1,2,3-Triazoles. ResearchGate.[Link]

  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Pharmacology & Translational Science.[Link]

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Taylor & Francis.[Link]

  • 1,2,3-Triazoles as Biomimetics in Peptide Science. PMC - NIH. [Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. PubMed (NIH). [Link]

Sources

Application Notes and Protocols: 4-Bromo-1-tert-butyl-1H-1,2,3-triazole as a Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and materials development professionals.

Introduction: Unlocking the Potential of a Functionalized Triazole

The 1,2,3-triazole scaffold has emerged as a cornerstone in the construction of advanced functional materials, largely due to the advent of "click chemistry."[1][2] This heterocyclic motif is not merely a passive linker; its inherent properties, such as a large dipole moment, hydrogen bonding capabilities, and metabolic stability, make it an active component in defining the characteristics of a material.[3][4] The introduction of a bromine atom at the 4-position of the triazole ring, as in 4-Bromo-1-tert-butyl-1H-1,2,3-triazole, transforms this simple heterocycle into a highly versatile building block for materials science. The tert-butyl group ensures solubility in common organic solvents, a crucial aspect for material processing.[4] The carbon-bromine bond serves as a reactive handle for a variety of powerful cross-coupling reactions, enabling the precise installation of a wide range of functional groups.[5][6]

These application notes will provide a comprehensive overview of the potential applications of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole in materials science, with a focus on the synthesis of functional polymers and the modification of surfaces. Detailed, field-proven protocols are provided to guide researchers in leveraging this compound for the development of next-generation materials.

Synthesis of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole

The synthesis of 4-bromo-substituted 1,2,3-triazoles can be achieved through several routes. A common and efficient method involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between a bromo-alkyne and an organic azide.[7] In the case of the title compound, this would involve the reaction of tert-butyl azide with a suitable bromo-alkyne.

tert_butyl_azide tert-Butyl azide catalyst Cu(I) catalyst tert_butyl_azide->catalyst + bromo_alkyne Bromo-alkyne bromo_alkyne->catalyst + product 4-Bromo-1-tert-butyl-1H-1,2,3-triazole catalyst->product CuAAC 'Click' Reaction

Caption: Synthesis of the title compound via CuAAC.

Core Applications in Materials Science

The true utility of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole lies in its capacity to serve as a programmable building block for creating larger, functional architectures. The C-Br bond is a prime site for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions.

Synthesis of Conjugated Polymers for Organic Electronics

Conjugated polymers are the active materials in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these polymers are highly dependent on the constituent aromatic units. The 1,2,3-triazole ring, with its distinct electronic character, can be incorporated into polymer backbones to tune properties such as charge transport and emission color.[3]

4-Bromo-1-tert-butyl-1H-1,2,3-triazole can be used as a monomer in Suzuki polycondensation reactions with aryldiboronic esters to create novel conjugated polymers. The tert-butyl group aids in maintaining the solubility of the resulting polymer, which is often a challenge in polymer synthesis.

monomer1 4-Bromo-1-tert-butyl-1H-1,2,3-triazole catalyst Pd catalyst monomer1->catalyst + monomer2 Aryldiboronic ester monomer2->catalyst + polymer Conjugated Polymer catalyst->polymer Suzuki Polycondensation

Caption: Suzuki polycondensation workflow.

Protocol 1: Synthesis of a Triazole-Containing Conjugated Polymer via Suzuki Polycondensation

This protocol describes a general procedure for the synthesis of a conjugated polymer using 4-Bromo-1-tert-butyl-1H-1,2,3-triazole and a commercially available diboronic ester.

Materials:

  • 4-Bromo-1-tert-butyl-1H-1,2,3-triazole

  • Aryldiboronic ester (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)[6]

  • Base (e.g., K₂CO₃)[6]

  • Solvent (e.g., Toluene/H₂O mixture)[8]

  • Phase transfer catalyst (optional, e.g., NBu₄Br)[8]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-1-tert-butyl-1H-1,2,3-triazole (1.0 eq.), the aryldiboronic ester (1.0 eq.), and the palladium catalyst (2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., Toluene/H₂O 4:1) and the base (e.g., aqueous 2M K₂CO₃, 3.0 eq.). If using a phase transfer catalyst, add it at this stage.

  • Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 24-48 hours. Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) if possible.

  • Workup: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Purification: Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Data Summary:

ParameterValue
Monomer 14-Bromo-1-tert-butyl-1H-1,2,3-triazole
Monomer 2Aryldiboronic ester
Catalyst Loading2-5 mol%
Reaction Time24-48 h
Expected Yield70-95%
Expected Mn (GPC)10-50 kDa
Expected PDI (GPC)1.5-2.5
Functionalization of Surfaces and Nanomaterials

The ability to tailor the surface chemistry of materials is crucial for applications ranging from biocompatible coatings to sensors. 4-Bromo-1-tert-butyl-1H-1,2,3-triazole can be used to introduce a triazole-containing layer onto surfaces that have been pre-functionalized with boronic acids or alkynes.

Protocol 2: Surface Modification via Suzuki Cross-Coupling

This protocol outlines a method for attaching 4-Bromo-1-tert-butyl-1H-1,2,3-triazole to a boronic acid-functionalized surface (e.g., a self-assembled monolayer on gold or silicon oxide).

Materials:

  • Boronic acid-functionalized substrate

  • 4-Bromo-1-tert-butyl-1H-1,2,3-triazole

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Substrate Preparation: Place the boronic acid-functionalized substrate in a reaction vessel inside a glovebox or under a flow of inert gas.

  • Reaction Solution Preparation: In a separate flask, dissolve 4-Bromo-1-tert-butyl-1H-1,2,3-triazole (excess, e.g., 10 eq. relative to estimated surface functional groups), the palladium catalyst (0.1 eq.), and the base (excess, e.g., 20 eq.) in the anhydrous, degassed solvent.

  • Reaction: Immerse the substrate in the reaction solution. Gently agitate the vessel at an elevated temperature (e.g., 60-80 °C) for 12-24 hours.

  • Washing: Remove the substrate from the reaction solution and rinse it thoroughly with the reaction solvent, followed by other organic solvents (e.g., acetone, ethanol) and finally deionized water to remove any unreacted components and catalyst residues.

  • Drying: Dry the functionalized substrate under a stream of nitrogen or in a vacuum oven.

  • Characterization: Characterize the modified surface using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of nitrogen and bromine (if the reaction is incomplete) and Contact Angle Goniometry to observe changes in surface energy.

Self-Validation and Trustworthiness

The protocols described above are designed to be self-validating. For the polymer synthesis, successful polymerization will be evident from the change in viscosity of the reaction mixture and the precipitation of a solid upon addition to a non-solvent. The final validation comes from characterization techniques such as ¹H NMR, GPC, and UV-Vis spectroscopy. For surface modification, the success of the reaction can be confirmed by surface-sensitive analytical techniques like XPS, which will show the appearance of the N 1s signal characteristic of the triazole ring.

Authoritative Grounding and Causality

The choice of the Suzuki cross-coupling reaction is based on its robustness, high tolerance for various functional groups, and well-established mechanisms.[9] The palladium catalyst, typically in its Pd(0) oxidation state, undergoes oxidative addition to the C-Br bond of the triazole. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The use of a base is crucial for the transmetalation step. The selection of solvents and temperature is guided by the need to ensure solubility of all components and to provide sufficient thermal energy to overcome the activation barriers of the catalytic cycle.

References

  • Benchchem. Application Notes and Protocols: 4-Bromo-1-butyne in Click Chemistry for Triazole Synthesis.
  • Organic Chemistry Portal.
  • ResearchGate. Facile synthesis of bromo- and iodo-1,2,3-triazoles.
  • Chemical Communications (RSC Publishing).
  • The University of Queensland.
  • The Royal Society of Chemistry. A Practical Flow Synthesis of 1,2,3-Triazoles.
  • Benchchem.
  • PubChemLite. 4-bromo-1-tert-butyl-1h-1,2,3-triazole.
  • PMC.
  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • MDPI. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties.
  • ResearchGate.
  • TCI Chemicals. Click Chemistry.
  • PubMed. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions.
  • Labinsights. A Comprehensive Guide to Click Chemistry Reaction.
  • Thermo Fisher Scientific.
  • A mini review of the synthesis of poly-1,2,3-triazole-based functional m
  • Arabian Journal of Chemistry. Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity.
  • MDPI. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents.
  • Click Chemistry Azide-Alkyne Cycloaddition.
  • PMC.
  • PubChem. 4-Bromo-1-methyl-1H-1,2,3-triazole.
  • Apollo Scientific. 4-Bromo-1H-1,2,3-triazole.
  • MDPI. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces.
  • Halo‐1,2,3‐triazoles: Valuable Compounds to Access Biologically Relevant Molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for Bromo-Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Optimization Guide for Palladium-Catalyzed Cross-Coupling of Bromo-1,2,3- and 1,2,4-Triazoles. To: Research Scientists, Medicinal Chemists, and Process Development Engineers. From: Senior Application Scientist, Catalysis Division.

Executive Summary

Coupling bromo-triazoles via the Suzuki-Miyaura reaction presents a unique "coordination vs. reactivity" paradox. The triazole ring is not just a substrate; it is a potent ligand that can displace phosphines, forming stable, inactive Palladium-nitrogen (Pd-N) complexes (catalyst poisoning). Furthermore, the electron-deficient nature of the triazole ring often accelerates side reactions like protodeboronation of the coupling partner.

This guide moves beyond standard textbook conditions, focusing on sterically demanding catalyst systems and anhydrous protocols to overcome these specific failure modes.

Module 1: Catalyst & Ligand Selection (The "Engine")[1]
Q1: My reaction stalls at <20% conversion despite using standard Pd(PPh3)4. Is the bromide unreactive?

Diagnosis: It is likely not an issue of bromide reactivity, but rather catalyst poisoning . Technical Insight: Triazoles (both 1,2,3 and 1,2,4 isomers) possess unoccupied N-donor sites. Standard ligands like triphenylphosphine (PPh3) bind relatively weakly to Pd. The high local concentration of the triazole substrate displaces PPh3, forming a catalytically inactive [Pd(Triazole)n] species. Solution: Switch to Bulky, Electron-Rich Phosphines or NHC Ligands .

  • Recommendation: Use XPhos or SPhos with a Pd(0) or Pd(II) source. The sheer steric bulk of the biaryl backbone prevents the triazole from coordinating to the Pd center, keeping the catalyst active.

  • Alternative: Pd-PEPPSI-IPr . This N-Heterocyclic Carbene (NHC) precatalyst is extremely resistant to displacement by nitrogen heterocycles.

Q2: I see significant dehalogenation (reduction of C-Br to C-H). How do I stop this?

Diagnosis: This often occurs when the oxidative addition is slow, or when the reaction mixture contains hydride sources (e.g., excess alcohol solvents, prolonged heating). Technical Insight: Electron-deficient triazoles activate the C-Br bond, but if the transmetalation step is slow (due to steric hindrance or low boronate solubility), the Pd-Ar intermediate will scavenge a hydride from the solvent (beta-hydride elimination from alcohols). Solution:

  • Solvent Switch: Move from primary alcohols (EtOH) to 1,4-Dioxane or Toluene .

  • Catalyst Loading: Increase the active catalyst concentration to outcompete the background reduction.

  • Strict Anhydrous Protocol: If using boronic esters, eliminate water and use a base like CsF or K3PO4 in dry solvent.

Module 2: The "Environment" (Base, Solvent, & Additives)[2][3]
Q3: My boronic acid is disappearing, but no product is forming (Protodeboronation).

Diagnosis: Heteroaryl boronic acids (often used to couple with triazoles) are notoriously unstable in aqueous base. Technical Insight: The mechanism involves the formation of a boronate anion which, instead of transmetalating, undergoes hydrolysis. This is accelerated by high pH and high temperature. Solution:

  • Base Selection: Switch from strong bases (Na2CO3, NaOH) to K3PO4 (Potassium Phosphate Tribasic) . The buffering effect of phosphate minimizes the concentration of the destructive hydroxyl species while maintaining sufficient basicity for transmetalation.

  • Water Control: Reduce water content. A 4:1 or 10:1 ratio of Organic Solvent:Water is often optimal. It provides just enough water for the catalytic cycle without promoting rapid hydrolysis.

Q4: Are there specific "Gold Standard" conditions I should screen first?

Answer: Yes. Do not waste time with PPh3. Start with this high-probability protocol:

ComponentStandard ConditionHigh-Difficulty Condition (Steric/Electronic)
Catalyst Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)Pd-PEPPSI-IPr (2-5 mol%)
Solvent 1,4-Dioxane / Water (4:1)Toluene (Anhydrous)
Base K₃PO₄ (2.0 - 3.0 equiv)Cs₂CO₃ (3.0 equiv)
Temp 80 °C - 100 °C100 °C - 110 °C
Time 4 - 12 Hours12 - 24 Hours
Module 3: Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for selecting the correct catalyst system based on the specific failure mode observed.

SuzukiOptimization Start START: Bromo-Triazole Coupling Check1 Is Conversion < 10%? Start->Check1 Check2 Is Boronic Acid Consumed? Check1->Check2 No (Some Product) Poisoning Issue: Catalyst Poisoning (N-coordination) Check1->Poisoning Yes (Stalled) Dehalogenation Issue: Dehalogenation (Reductive side-reaction) Check2->Dehalogenation No (SM remains + des-Br product) Protodeboronation Issue: Protodeboronation (Boronic acid hydrolysis) Check2->Protodeboronation Yes (Missing SM) Sol1 Solution: Switch to Pd-PEPPSI-IPr or XPhos Poisoning->Sol1 Sol2 Solution: Switch Solvent (Dioxane/Toluene) & Increase Cat. Dehalogenation->Sol2 Sol3 Solution: Use K3PO4 Reduce Water Ratio (10:1) Protodeboronation->Sol3

Caption: Diagnostic workflow for identifying catalyst poisoning versus substrate degradation pathways in triazole couplings.

Module 4: Standardized Experimental Protocol

Protocol: Pd/XPhos Catalyzed Coupling of 4-Bromo-1,2,3-Triazole

1. Preparation:

  • Ensure all glassware is oven-dried.

  • Degas all solvents (Dioxane and Water) by sparging with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of active Pd(0) species.

2. Reaction Setup:

  • Step A: In a reaction vial, charge 4-Bromo-1-substituted-1,2,3-triazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Step B: Add XPhos (10 mol%) and Pd(OAc)₂ (5 mol%) or use pre-complexed XPhos Pd G3/G4 (2-5 mol%).

  • Step C: Seal the vial and purge with inert gas (N₂/Ar) for 5 minutes.

  • Step D: Add degassed 1,4-Dioxane and Water (Ratio 4:1, concentration 0.1 M - 0.2 M).

3. Execution:

  • Heat the block to 90 °C . Stirring must be vigorous (>800 RPM) to ensure phase mixing.

  • Monitor via LC-MS at 1 hour and 4 hours.

4. Workup:

  • Cool to room temperature.[1][2] Filter through a pad of Celite to remove Pd black.

  • Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Note: Triazoles are polar; ensure your aqueous extraction does not pull the product into the water layer.

References
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal.[2] [Link]

  • Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Technical Support Center: Purification of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole and Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals who require high-purity 1,2,3-triazole building blocks.

4-Bromo-1-tert-butyl-1H-1,2,3-triazole is a critical intermediate in medicinal chemistry, typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the direct bromination of a pre-formed triazole core[1][2]. However, its unique physicochemical properties—specifically its strong metal-chelating ability and the extreme steric bulk of the tert-butyl group—present distinct purification challenges that standard workups often fail to resolve.

This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your purification workflows.

Purification Logic & Workflow

The following decision tree outlines the self-validating logic required to isolate pure 4-bromo-1-tert-butyl-1H-1,2,3-triazole from a crude reaction mixture.

G Start Crude 4-Bromo-1-tert-butyl- 1H-1,2,3-triazole Step1 Aqueous Workup (EDTA / NH4OH Wash) Start->Step1 Decision1 Aqueous Phase Blue? (Cu Present) Step1->Decision1 Step2 Silica Gel Column Chromatography Decision1->Step2 No Fail Repeat Chelation Wash Decision1->Fail Yes Decision2 Isomer Impurity Detected? Step2->Decision2 Step3 Recrystallization (Hexane/EtOAc) Decision2->Step3 Yes Pure Pure Target Compound Decision2->Pure No Step3->Pure Fail->Step1

Workflow for the purification of 4-bromo-1-tert-butyl-1H-1,2,3-triazole.

Troubleshooting Guides & FAQs

Q1: How do I completely remove copper catalyst residues from my triazole derivatives? Causality: 1,2,3-triazoles are excellent bidentate ligands for transition metals. The basic nitrogen atoms in the triazole core strongly chelate Cu(I) and Cu(II) ions used during CuAAC synthesis, causing the metal to co-elute with the product during standard silica gel chromatography[3][4]. Solution: Implement a competitive biphasic chelation wash prior to chromatography. Washing the organic layer with a 0.1 M aqueous EDTA solution or 10% aqueous ammonium hydroxide (


) introduces ligands that outcompete the triazole for the copper ions.
Self-Validation: The aqueous layer will turn deep blue (indicating the presence of 

or Cu-EDTA complexes). The step is complete when a fresh aqueous wash remains entirely colorless.

Q2: My NMR indicates a mixture of 4-bromo and 5-bromo regioisomers. How can I separate them effectively? Causality: While CuAAC is typically highly regioselective for 1,4-disubstituted triazoles, alternative synthetic routes (such as thermal cycloaddition or direct bromination) can yield a mixture of 4-bromo and 5-bromo isomers[1][5]. The bulky tert-butyl group at the N1 position creates severe steric hindrance. In the 5-bromo isomer, the bromine atom is adjacent to the tert-butyl group, increasing the 3D steric bulk and shielding the polar triazole core more effectively than in the 4-bromo isomer. Solution: This difference in steric shielding allows for separation via normal-phase column chromatography. The 5-bromo isomer typically elutes faster (higher


) in non-polar solvent systems because its sterically congested core interacts less efficiently with the polar silanol groups of the silica stationary phase.

Q3: How do I remove unreacted tert-butyl azide or brominating agents from the crude mixture? Causality: tert-Butyl azide is highly lipophilic and volatile, whereas common brominating agents (like N-bromosuccinimide, NBS) leave behind highly polar byproducts (e.g., succinimide). Solution: Unreacted tert-butyl azide can be removed by prolonged drying under high vacuum (monitor carefully, as low molecular weight azides can be hazardous). Succinimide is highly water-soluble and is easily removed by washing the organic layer with copious amounts of water or brine during the initial liquid-liquid extraction.

Experimental Protocols: Self-Validating Purification Workflow

Follow this step-by-step methodology to ensure high-purity isolation of 4-bromo-1-tert-butyl-1H-1,2,3-triazole.

Step 1: Quenching and Copper Chelation

  • Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per 1 mmol of theoretical yield).

  • Add an equal volume of 10% aqueous

    
     or 0.1 M aqueous EDTA.
    
  • Stir vigorously for 15 minutes at room temperature to allow complete phase transfer of the copper complexes.

  • Validation: Separate the layers. If the aqueous layer is blue, repeat the wash with fresh chelating solution until the aqueous phase remains perfectly colorless.

Step 2: Liquid-Liquid Extraction

  • Wash the organic layer once with distilled water to remove residual ammonia/EDTA and polar byproducts (like succinimide).

  • Wash with saturated aqueous NaCl (brine) to pre-dry the organic phase.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Validation: The resulting crude material should be a white to pale-yellow solid or oil, free of green/blue metallic tints.

Step 3: Chromatographic Separation

  • Dissolve the crude material in a minimum amount of Dichloromethane (DCM) and dry-load it onto silica gel.

  • Pack a column with standard flash silica gel (230-400 mesh).

  • Elute using a gradient of Hexane/EtOAc (starting at 95:5 and slowly increasing to 80:20).

  • Validation: Monitor via TLC (UV 254 nm and iodine stain). The 5-bromo isomer will elute first, followed by the desired 4-bromo-1-tert-butyl-1H-1,2,3-triazole.

Step 4: Recrystallization (Optional for >99% Purity)

  • Dissolve the chromatographically purified solid in a minimum volume of hot Hexane.

  • Add EtOAc dropwise until the solution is clear, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Validation: Collect the crystals via vacuum filtration. Confirm purity via

    
     NMR (look for the sharp singlet of the tert-butyl group at ~1.6 ppm and the single triazole ring proton at ~7.8 ppm) and a sharp melting point.
    

Quantitative Data Presentation

Use the following table to benchmark your chromatographic separations and expected yields.

CompoundSolvent System (v/v)

Value
Recommended Copper WashTypical Yield (%)
4-Bromo-1-tert-butyl-1H-1,2,3-triazole Hexane/EtOAc (8:2)0.4510%

(aq)
75-85
5-Bromo-1-tert-butyl-1H-1,2,3-triazole Hexane/EtOAc (8:2)0.6010%

(aq)
10-15
1-tert-butyl-1H-1,2,3-triazole (Starting Material)Hexane/EtOAc (8:2)0.250.1 M EDTA (aq)N/A

References

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry ACS Omega URL:[Link]

  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry (PMC Archive) National Institutes of Health (NIH) URL:[Link]

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles Organic Chemistry Portal URL:[Link]

  • Ion Transport Properties and Ionicity of 1,3-Dimethyl-1,2,3-Triazolium Salts with Fluorinated Anions MDPI URL:[Link]

  • Chemistry of Compounds Based on 1,2,3-Triazolylidene-Type Mesoionic Carbenes JACS Au - ACS Publications URL:[Link]

Sources

challenges in the regioselective synthesis of substituted triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Synthesis of Substituted Triazoles

Ticket ID: #TRZ-REGIO-001 Subject: Troubleshooting Regioselectivity & Yield in 1,2,3- and 1,2,4-Triazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Isomer Challenge

Welcome to the Triazole Synthesis Support Center. You are likely here because your LC-MS shows two peaks with the same mass, or your NMR spectrum is defying your structural assignment.

Triazoles are the workhorses of medicinal chemistry, but their synthesis is plagued by regiochemical ambiguity .

  • 1,2,3-Triazoles: The challenge is selecting between the 1,4-disubstituted (anti) and 1,5-disubstituted (syn) isomers.

  • 1,2,4-Triazoles: The challenge is controlling N-alkylation (N1 vs. N2 vs. N4) due to annular tautomerism.

This guide provides self-validating protocols and troubleshooting workflows to resolve these specific issues.

Module 1: 1,2,3-Triazoles (The "Click" Divergence)

The regioselectivity of 1,2,3-triazoles is dictated almost entirely by the catalyst system. Thermal (uncatalyzed) Huisgen cycloaddition yields a ~1:1 mixture and is rarely useful for precision synthesis.

Decision Matrix: Which Catalyst?

TriazoleDecision Start Substrate Analysis AlkyneType Alkyne Type? Start->AlkyneType Terminal Terminal Alkyne (R-C≡C-H) AlkyneType->Terminal Internal Internal Alkyne (R-C≡C-R') AlkyneType->Internal Target Target Isomer? Terminal->Target RuAAC RuAAC Protocol (Ruthenium-Catalyzed) Internal->RuAAC CuAAC Fails Here CuAAC CuAAC Protocol (Copper-Catalyzed) Target->CuAAC Need 1,4-Isomer Target->RuAAC Need 1,5-Isomer Result14 1,4-Disubstituted (Exclusive) CuAAC->Result14 Result15 1,5-Disubstituted (Selective) RuAAC->Result15 Terminal Alkyne ResultTri 1,4,5-Trisubstituted (Fully Substituted) RuAAC->ResultTri Internal Alkyne

Caption: Workflow for selecting the correct catalytic system based on substrate and target regiochemistry.

Protocol A: CuAAC (The 1,4-Regioisomer)

Target: 1,4-disubstituted 1,2,3-triazoles.[1] Mechanism: Stepwise formation of a copper(I)-acetylide intermediate.

Standard Protocol:

  • Dissolve: Alkyne (1.0 eq) and Azide (1.0 eq) in

    
    -BuOH/H₂O (1:1).
    
  • Catalyst Prep: Add

    
     (1–5 mol%) and Sodium Ascorbate (10–20 mol%).
    
  • Reaction: Stir at RT for 4–12 h.

  • Workup: Dilute with water, extract with EtOAc.

Troubleshooting Guide (CuAAC)

SymptomDiagnosisSolution
Reaction Stalls / Turns Green Catalyst Death. The active Cu(I) has oxidized to inactive Cu(II) (green/blue).Add more Ascorbate. The reaction requires a reducing environment. Degas solvents to remove dissolved

.
Low Yield with Chelating Groups Catalyst Poisoning. Substrates with thioethers or free amines bind Cu(I).Add Ligand. Use TBTA or THPTA (1–2 eq relative to Cu). These ligands protect the Cu center while maintaining catalytic activity [1].
Side Product: Diyne Glaser Coupling. Oxidative homocoupling of alkynes (

).
Exclude Oxygen. This side reaction requires

. Run under Argon/Nitrogen.[2]
Precipitate Forms Early Aggregation. The triazole product or intermediates are crashing out, trapping the catalyst.Switch Solvent. Use DMSO or DMF/H₂O.[3] Use THPTA ligand to increase solubility of the Cu-species.
Protocol B: RuAAC (The 1,5-Regioisomer)

Target: 1,5-disubstituted 1,2,3-triazoles (from terminal alkynes) or 1,4,5-trisubstituted triazoles (from internal alkynes). Mechanism: Oxidative coupling to form a ruthenacycle intermediate [2].

Standard Protocol:

  • Catalyst:

    
     (Pentamethylcyclopentadienyl complex). Note: Simple 
    
    
    
    complexes are less active/selective.
  • Solvent: Benzene, Toluene, or THF (Anhydrous).

  • Reaction: Heat to 60–80°C under inert atmosphere (

    
    /Ar).
    

Troubleshooting Guide (RuAAC)

SymptomDiagnosisSolution
Formation of 1,4-Isomer Steric Override. Bulky azides (e.g., tertiary alkyl azides) can destabilize the 1,5-transition state, reverting to the 1,4-pathway [3].Change Catalyst. Switch to

(tetramer) or lower the temperature if possible (though rate will drop).
No Reaction (Internal Alkyne) Steric/Electronic Mismatch. Internal alkynes are slower.Increase Heat. Reflux in toluene or dioxane. Ensure the catalyst is

(pentamethyl), not

(unsubstituted).
Catalyst Decomposition Air Sensitivity. While

complexes are relatively stable, active species degrade with moisture/air.
Schlenk Technique. strictly dry, degassed solvents are required for consistent results.

Module 2: 1,2,4-Triazoles (The Alkylation Labyrinth)

Synthesizing substituted 1,2,4-triazoles via alkylation of the parent ring is a common trap. The 1,2,4-triazole ring exists as a tautomeric mixture. Alkylating it with an electrophile (


) typically yields a mixture of N1 , N2 , and N4  isomers.

The "Pro" Solution: Do not alkylate the ring. Build the ring with the substituent already in place using De Novo Cyclization .

Protocol C: Einhorn-Brunner Reaction (De Novo Synthesis)

This method guarantees the substituent position by condensing a hydrazine with a diacylamine (imide).[4][5]

Reaction Pathway:



Step-by-Step:

  • Reagents: Combine Monosubstituted Hydrazine (

    
    ) + Diacylamine (Imide).
    
  • Conditions: Reflux in Acetic Acid or Ethanol with catalytic acid.[2]

  • Result: High regioselectivity for N1-substituted 1,2,4-triazoles [4].

Troubleshooting N-Alkylation (If you MUST alkylate)

If you are forced to alkylate a pre-existing 1,2,4-triazole ring:

VariableEffect on RegioselectivityRecommendation
Base Strong bases favor the kinetic product; weak bases favor thermodynamic.Use NaH (kinetic) vs

(thermodynamic).
Solvent Polar aprotic solvents stabilize specific transition states.DMF often favors N1 alkylation.
Electrophile Steric bulk directs away from adjacent substituents.If C3/C5 have bulky groups, alkylation may shift to N4 or the less hindered N1/N2.

Module 3: Verification (The "Truth" Serum)

You have a white powder. Is it the 1,4- or 1,5-isomer?

Warning: Mass Spec cannot distinguish these isomers. You must use NMR.[6][7]

NMR Diagnostic Table
Feature1,4-Disubstituted (CuAAC)1,5-Disubstituted (RuAAC)
Triazole C-H (1H NMR) Typically 7.5 – 8.5 ppm Typically 7.3 – 8.0 ppm (Often slightly shielded relative to 1,4)
13C NMR (C4/C5) C4 and C5 signals are distinct.C4 and C5 signals are distinct but shift patterns differ.
NOE (Nuclear Overhauser Effect) Weak/None. The R-group on N1 and the R-group on C4 are far apart (anti).STRONG. The R-group on N1 and the R-group on C5 are spatially close (syn).

The Definitive Test (NOESY):

  • 1,5-Isomer: Irradiating the N1-substituent protons will show a strong enhancement of the C5-substituent protons.

  • 1,4-Isomer: No such enhancement is observed.

References

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[8] Journal of the American Chemical Society, 127(46), 15998–15999. Link

  • Thomas, J., et al. (2016). Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Advances, 6, 7425-7429. Link

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Link

Sources

catalyst selection and optimization for reactions involving 4-Bromo-1-tert-butyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Selection & Optimization for 4-Bromo-1-tert-butyl-1H-1,2,3-triazole

Introduction: The Substrate Profile

Subject: 4-Bromo-1-tert-butyl-1H-1,2,3-triazole Role: Electrophilic Building Block / Bioisostere Scaffold Key Reactivity Handle: C4–Br bond (Primary), C5–H bond (Secondary/Latent)

As a Senior Application Scientist, I often see researchers treat this substrate like a standard aryl bromide. It is not. The 1,2,3-triazole core possesses three nitrogen atoms capable of coordinating to transition metals (catalyst poisoning), and the C5–H bond has appreciable acidity (pKa ~23), opening pathways for side reactions. However, the tert-butyl group at N1 provides significant steric shielding, which we can leverage to stabilize active catalytic species.

This guide provides self-validating protocols to functionalize this scaffold efficiently.

Module 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-aryl/heteroaryl-1-tert-butyl-1,2,3-triazoles.

Core Challenge: Catalyst Deactivation

The N2 and N3 nitrogens of the triazole ring are Lewis basic. In standard Pd(PPh₃)₄ systems, these nitrogens can displace phosphine ligands, forming stable, inactive Pd-triazole complexes. This results in stalled conversion (typically <50%).

Optimization Strategy: The "Bulky Ligand" Imperative

To prevent N-coordination, you must use electron-rich, sterically demanding biaryl phosphine ligands (Buchwald ligands). These ligands create a "protective shell" around the Pd center that admits the oxidative addition partner (C–Br) but excludes the triazole nitrogens.

Recommended Catalyst Systems:

ComponentRecommendationMechanism of Action
Precatalyst XPhos Pd G3 or SPhos Pd G3 Pre-formed active Pd(0) species; eliminates the induction period and ensures 1:1 L/Pd ratio.
Alternative Pd(OAc)₂ + XPhos (1:2 ratio)In situ generation. Effective but requires heating to activate.
Base K₃PO₄ (3.0 equiv)Anhydrous phosphate prevents hydrolysis of sensitive boronic acids; mild enough to avoid C5 deprotonation.
Solvent Toluene/Water (10:[1]1) or 1,4-DioxaneBiphasic systems often solubilize inorganic byproducts better, preventing salt encapsulation of the catalyst.
Troubleshooting Q&A

Q: My reaction turns black immediately and yields are low. What happened? A: "Pd black" formation indicates the catalyst decomposed before entering the catalytic cycle. This is often due to poor ligand binding or oxidation.

  • Fix: Switch to a G3 or G4 precatalyst (e.g., XPhos Pd G3). These are air-stable solids that generate the active species only after entering the reaction solution, preventing premature decomposition.

Q: I see the product, but also a significant amount of hydrodebrominated starting material (4-H-triazole). A: This is a "protodebromination" side reaction, common with electron-deficient heterocycles.

  • Fix: Use anhydrous solvents (Dioxane instead of Toluene/Water) and switch the base to Cs₂CO₃ . Water acts as a proton source for the Pd-aryl intermediate; removing it shuts down this pathway.

Validated Protocol: Suzuki Coupling
  • Charge: Vial with 4-bromo-1-tert-butyl-1,2,3-triazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), XPhos Pd G3 (2–5 mol%), and K₃PO₄ (3.0 equiv).

  • Solvent: Add Toluene:Water (10:1, 0.2 M concentration).

  • Degas: Sparge with Argon for 5 minutes (critical to protect the electron-rich ligand).

  • Reaction: Seal and heat to 80 °C for 4–12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Module 2: Sonogashira Coupling

Objective: Introduction of alkynyl groups at C4.

Core Challenge: The Copper Dilemma

Standard Sonogashira conditions use CuI as a co-catalyst.[2][3] However, triazoles can chelate Cu(I), removing it from the cycle or forming insoluble copper-triazolides. Furthermore, Cu(I) promotes Glaser homocoupling of the alkyne partner.[4]

Optimization Strategy: Copper-Free vs. Controlled Copper

For this specific substrate, a Copper-Free protocol is superior because the C-Br bond on the electron-deficient triazole is sufficiently activated for oxidative addition without Cu assistance, provided a robust Pd source is used.

Decision Matrix:

SonogashiraSelection Start Select Alkyne Partner AlkyneType Is the Alkyne Expensive/Precious? Start->AlkyneType Yes Yes (Avoid Homocoupling) AlkyneType->Yes Use Protocol A No No (Standard) AlkyneType->No Use Protocol B CuFree Protocol A: Cu-Free (Pd(OAc)2 / XPhos / Cs2CO3) Yes->CuFree Standard Protocol B: Standard (PdCl2(PPh3)2 / CuI / Et3N) No->Standard

Figure 1: Decision tree for Sonogashira coupling conditions based on substrate value and risk of homocoupling.

Troubleshooting Q&A

Q: The reaction works but I can't separate the product from the alkyne dimer. A: This is the Glaser homocoupling product.

  • Fix: Switch to Protocol A (Cu-Free) . Use Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ in Acetonitrile at 80 °C. Without Copper, the homocoupling pathway is kinetically suppressed.

Q: The reaction is sluggish even with heating. A: The tert-butyl group might be causing steric clash if your alkyne is also bulky (e.g., TIPS-acetylene).

  • Fix: Increase temperature to 100 °C and use 1,4-Dioxane as solvent. Ensure the reaction is strictly anaerobic (oxygen promotes catalyst death and homocoupling).

Module 3: C-H Activation (Advanced)

Objective: Functionalization of C5 (Post-coupling).

Scientific Note: Standard Pd-catalysis will always prefer the C-Br bond (Bond Dissociation Energy ~65 kcal/mol) over the C5-H bond (BDE ~110 kcal/mol). Therefore, C-H activation is a strategy to use after you have coupled the C4 position, or if you are using a C4-H analog.

If you have already installed an aryl group at C4 (via Module 1) and wish to arylate C5:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine) or PCy₃. Electron-rich alkyl phosphines are required for the CMD (Concerted Metalation-Deprotonation) mechanism.

  • Base: K₂CO₃ or PivOK (Potassium Pivalate). Pivalate acts as a proton shuttle.

  • Solvent: DMF or NMP (high polarity required).

Summary of Optimized Conditions

ReactionCatalyst PrecursorLigandBaseSolventTemp
Suzuki XPhos Pd G3XPhos (integrated)K₃PO₄Toluene/H₂O80 °C
Sonogashira (Cu-Free) Pd(OAc)₂XPhosCs₂CO₃MeCN80 °C
Sonogashira (Std) PdCl₂(PPh₃)₂PPh₃Et₃NDMF60 °C
Buchwald-Hartwig Pd₂dba₃BrettPhosNaOtBuToluene100 °C

References

  • Suzuki Coupling of Triazoles: Chuprakov, S., et al. "Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles." Organic Letters, vol. 9, no.[5] 12, 2007, pp. 2333–2336. Link

  • Catalyst Poisoning & Ligand Selection: Billingsley, K., & Buchwald, S. L. "A General System for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, vol. 129, no. 11, 2007, pp. 3358–3366. Link

  • Copper-Free Sonogashira: Gelman, D., & Buchwald, S. L. "Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides." Angewandte Chemie International Edition, vol. 42, no. 48, 2003, pp. 5993–5996. Link

  • Triazole Reactivity Review: Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, vol. 39, no. 4, 2010, pp. 1302–1315. Link

Sources

workup procedures for removing copper catalyst from triazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Copper Catalyst Removal in CuAAC Reactions

Topic: Workup Procedures for Removing Copper Catalyst from Triazole Reactions Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Chemists

Introduction: The "Copper Problem" in Drug Discovery

In the pharmaceutical context, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a victim of its own success. While it builds triazoles with exceptional efficiency, the residual copper is a toxicological liability. Under ICH Q3D guidelines, Copper is a Class 3 impurity.[1][2] While less toxic than Class 1 metals (Pb, As, Hg), the limits for parenteral and inhalation drugs are strict.

Regulatory Thresholds (ICH Q3D R2):

Route of AdministrationPermitted Daily Exposure (PDE)Concentration Limit (10g daily dose)
Oral 3000 µ g/day 300 ppm
Parenteral (IV/Inj)300 µ g/day 30 ppm
Inhalation 30 µ g/day 3 ppm

Note: If your drug candidate is for inhalation or injection, a simple aqueous wash will rarely suffice.

Module 1: Aqueous Extraction & Chelation (The Baseline)[3]

Q: I see blue/green color in my organic layer. Is ammonia or EDTA better for removing this?

A: The color indicates oxidized Cu(II) species.

  • Ammonia (NH₄OH / NH₄Cl): Best for bulk removal of simple copper salts. The ammonia forms the deep blue

    
     complex, which is highly water-soluble. However, it is often insufficient for reaching <50 ppm because the equilibrium doesn't fully favor the aqueous phase if your triazole product is a strong ligand.
    
  • EDTA (Ethylenediaminetetraacetic acid): Superior for polishing and removing tightly bound copper. The Cu-EDTA formation constant (

    
    ) is significantly higher than that of ammonia.
    

Q: My product is acid-sensitive. Can I still use EDTA? A: Yes, but you must buffer it. Standard disodium EDTA is acidic (pH ~4-5). You should use a 0.5 M EDTA solution adjusted to pH 8-9 with NaOH. At this pH, the carboxylic acid groups are deprotonated, maximizing chelation efficiency without exposing your product to harsh acidity.

Protocol 1: The Optimized Chelation Wash Best for: Lipophilic products (DCM/EtOAc soluble) with moderate copper contamination.

  • Dilution: Dilute reaction mixture with EtOAc or DCM (avoid ether; it coordinates copper).

  • The "Blue" Wash: Wash 1x with saturated aqueous NH₄Cl mixed with 10% NH₄OH (approx. 9:1 ratio). Shake until the aqueous layer is deep blue.

  • The "Polishing" Wash: Wash 2x with 0.5 M EDTA (pH 8) .[3]

    • Critical Step: Vigorously shake for at least 2 minutes . Chelation kinetics are slower than simple salt partitioning.

  • Drying: Wash 1x with brine, dry over Na₂SO₄, and concentrate.

Module 2: Solid-Supported Scavengers (The Gold Standard)

Q: Aqueous washes failed. My product is still off-color, or ICP-MS shows >100 ppm. What now? A: You likely have colloidal copper or a product that acts as a "copper sponge" (e.g., contains pyridines or imidazoles). You need a solid-supported scavenger, specifically a Thiourea-functionalized silica (e.g., SiliaMetS® Thiourea or QuadraPure® TU).

Q: Why Thiourea? A: Sulfur has a high affinity for soft metals like Cu(I). Unlike EDTA (which targets Cu(II)), thiourea scavengers effectively remove both Cu(I) and Cu(II) without requiring oxidation. They can typically reduce residual copper to single-digit ppm .

Protocol 2: Scavenger Resin Workflow Best for: High-value intermediates, scale-up, or products with coordinating motifs.

  • Dissolution: Dissolve crude product in THF, MeOH, or EtOAc (avoid DMF if possible; it competes for metal binding).

  • Loading: Add 4–8 equivalents of Thiourea Silica (relative to the estimated residual copper, not the product).

    • Rule of Thumb: If Cu % is unknown, add 10% w/w of resin relative to the mass of the crude product.

  • Incubation: Stir or shake at room temperature for 4 hours .

    • Tip: For stubborn contamination, heat to 40°C or stir overnight.

  • Filtration: Filter through a generic fritted funnel or a pad of Celite.

  • Rinse: Wash the resin cake with clean solvent to recover adsorbed product.

Visualization: Scavenger Optimization Workflow

ScavengerOptimization cluster_legend Optimization Cycle Start Crude Product (High Cu Content) Solvent Dissolve in THF/EtOAc (Avoid DMF/DMSO) Start->Solvent AddResin Add Thiourea Silica (10% w/w or 4-8 eq) Solvent->AddResin Stir Stir 4 Hours @ Room Temp AddResin->Stir Filter Filter & Analyze (Color/ICP-MS) Stir->Filter Check Is Cu < Limit? Filter->Check Success Proceed to Crystallization Check->Success Yes Fail Cu Level High Check->Fail No Heat Increase Temp to 50°C Fail->Heat Time Extend Time to 16h Fail->Time SolventSwitch Switch Solvent (e.g., MeOH) Fail->SolventSwitch Heat->Stir Time->Stir SolventSwitch->Stir

Caption: Workflow for optimizing solid-supported copper scavenging. If standard treatment fails, altering temperature, time, or solvent polarity often breaks the Cu-Product complex.

Module 3: Troubleshooting Stubborn Contamination

Q: My product is water-soluble (polar). I can't do an extraction. A: This is common in bioconjugation.

  • Dialysis: If the molecule is large (>1 kDa), dialyze against 0.1 M EDTA for 24 hours, then against pure water.

  • C18 SPE: Acidify slightly (5% formic acid) to ensure solubility, load onto a C18 Sep-Pak, wash with water/EDTA, and elute with MeOH/Water.

  • Resin: Thiourea silica works in water! Simply stir the aqueous solution with the resin and filter.

Q: I have a persistent "Green Oil" that won't crystallize. A: You likely have colloidal copper nanoparticles . These are too small to filter and too "greasy" for EDTA to access.

  • The Fix: Dissolve in DCM and add activated charcoal (10-20% w/w). Reflux for 1 hour and filter through a tight pad of Celite . The charcoal adsorbs the colloidal clusters, and Celite catches the fines.

Decision Tree: Selecting the Right Workup

WorkupSelection Start Select Workup Method Solubility Is Product Water Soluble? Start->Solubility OrgSol Organic Soluble Solubility->OrgSol No WaterSol Water Soluble Solubility->WaterSol Yes Scale Scale? OrgSol->Scale Large Large (>10g) Cost Sensitive Scale->Large Small Small/Precious High Purity Needed Scale->Small Method1 Aqueous Wash (NH4OH then EDTA) Large->Method1 Method2 Scavenger Resin (Thiourea Silica) Small->Method2 MolWeight Molecular Weight? WaterSol->MolWeight HighMW Biopolymer (>1kDa) MolWeight->HighMW LowMW Small Molecule MolWeight->LowMW Method3 Dialysis vs EDTA HighMW->Method3 Method4 C18 SPE or Water-Compatible Resin LowMW->Method4

Caption: Decision matrix for selecting a copper removal strategy based on product solubility and reaction scale.

References

  • ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation, 2022. Available at: [Link]

  • Comparison of Copper Removal Methods.BenchChem Technical Support, 2025.
  • Workup for Removing Copper Salts. University of Rochester, Not Voodoo. Available at: [Link]

  • Removal of Copper from CuAAC Reactions. ResearchGate Discussions. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Analysis of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the landscape of modern drug discovery, 4-Bromo-1-tert-butyl-1H-1,2,3-triazole serves as a critical scaffold, particularly in fragment-based drug design and "click chemistry" (CuAAC) applications. Its structural integrity is defined by three distinct moieties: the electron-rich 1,2,3-triazole core , the labile tert-butyl group , and the isotopically distinct bromine substituent .

Accurate characterization of this intermediate is non-trivial due to competitive fragmentation pathways. This guide compares the two dominant ionization architectures—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) —to determine the optimal workflow for structural validation and impurity profiling.

Comparative Analysis: EI vs. ESI-MS/MS

The choice between "Hard" (EI) and "Soft" (ESI) ionization dictates the depth of structural insight. For this specific halogenated triazole, the following comparison highlights the trade-offs between fingerprinting capability and molecular ion stability.

Table 1: Performance Comparison Matrix
FeatureElectron Ionization (EI) ESI-MS/MS (CID) Verdict for 4-Br-Triazole
Ionization Energy 70 eV (Hard)Thermal/Voltage (Soft)EI for structural fingerprinting.
Molecular Ion (

)
Weak / Often AbsentDominant (

)
ESI is superior for MW confirmation.
Isotopic Pattern Distinct 1:1 doublet (

) preserved in fragments.
Preserved in parent; may wash out in low-mass fragments.Both allow Br identification.
Fragmentation Logic Radical-induced cleavage (

)
Even-electron rearrangements (

)
ESI offers cleaner, predictable pathways.
Sensitivity Nanogram rangePicogram rangeESI is required for trace impurity analysis.

Expert Insight: While EI provides a classic spectral library match, ESI-MS/MS is the recommended industry standard for this compound. The lability of the tert-butyl group often leads to complete in-source fragmentation in EI, making the molecular ion (


) difficult to detect. ESI preserves the protonated parent (

), allowing for controlled fragmentation (CID) to map specific structural zones.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the causality of bond cleavage is essential for interpreting the MS/MS spectrum. The fragmentation of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole follows three hierarchical rules derived from heterocyclic mass spectrometry principles [1, 2].

A. The "Bromine Flag" (Isotopic Signature)

Before analyzing cleavage, one must validate the parent ion. Bromine exists naturally as


 (50.7%) and 

(49.3%).
  • Observation: The mass spectrum must exhibit a doublet peak with near-equal intensity separated by 2 Da.

  • Diagnostic Value: If this 1:1 ratio is distorted, the sample is likely contaminated with a non-halogenated impurity or a dechlorination artifact.

B. The "Nitrogen Vent" (Triazole Ring Contraction)

The 1,2,3-triazole ring is thermodynamically stable but kinetically prone to losing molecular nitrogen (


) under collisional activation.
  • Mechanism: Retro-1,3-dipolar cycloaddition or simple extrusion.

  • Mass Shift: Loss of 28 Da .

  • Product: Formation of a highly reactive azirine or ketenimine species. This is a hallmark of triazole identification [3].

C. The "Alkyl Shedding" (tert-Butyl Loss)

The tert-butyl group is an excellent leaving group, typically fragmenting via two competitive pathways:

  • Loss of Isobutene (

    
    ):  A McLafferty-like rearrangement involving hydrogen transfer. Mass shift: -56 Da .
    
  • Loss of Methyl Radical (

    
    ):  Common in EI, less common in ESI (even-electron rule). Mass shift: -15 Da .
    

Visualization of Fragmentation Logic

The following diagram illustrates the specific fragmentation tree for the protonated parent ion (


), assuming 

for mass calculation.

Fragmentation_Pathway cluster_legend Key Mechanism Parent Parent Ion [M+H]+ m/z 204/206 (1:1 Doublet) Azirine Azirine Intermediate [M+H - N2]+ m/z 176/178 Parent->Azirine Loss of N2 (-28 Da) Ring Contraction Triazole_Core 4-Bromo-Triazole Core [M+H - C4H8]+ m/z 148/150 Parent->Triazole_Core Loss of Isobutene (-56 Da) via H-Transfer Fragment_Small Terminal Fragment [M+H - N2 - C4H8]+ m/z 120/122 Azirine->Fragment_Small Loss of C4H8 Triazole_Core->Fragment_Small Loss of N2 Info Note: Br isotope pattern (2 Da spacing) is preserved in all nodes shown.

Figure 1: Predicted ESI-MS/MS fragmentation tree for 4-Bromo-1-tert-butyl-1H-1,2,3-triazole. The loss of N2 and Isobutene are competitive primary pathways.

Validated Experimental Protocol

To ensure reproducibility, the following LC-MS/MS workflow is recommended. This protocol is designed to be self-validating by monitoring the Br-isotope ratio at every stage.

Workflow Diagram

Workflow Sample Sample Prep (MeOH/H2O 50:50) Source ESI Source (+ Mode, 3.5 kV) Sample->Source Direct Infusion or LC Filter Q1 Scan Select m/z 204 & 206 Source->Filter Ionization Cell Collision Cell (N2 Gas, 15-35 eV) Filter->Cell Isolation Detect Detector (Verify 1:1 Ratio) Cell->Detect Fragmentation

Figure 2: Step-by-step MS/MS acquisition workflow.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol.

    • Dilute to 1 µg/mL using 50:50 Methanol:Water + 0.1% Formic Acid.

    • Rationale: Formic acid promotes protonation (

      
      ), essential for ESI efficiency.
      
  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V. (Keep low to prevent in-source fragmentation of the labile t-butyl group).

    • Source Temp: 120°C.

  • MS/MS Acquisition (Daughter Scan):

    • Precursor Selection: Select both m/z 204 and 206 in separate experiments to confirm fragment ions retain the bromine atom.

    • Collision Energy (CE) Ramp: Apply a ramp from 10 eV to 40 eV.

    • Data Check: At 15 eV, look for the -28 Da peak (Loss of

      
      ). At 30 eV, look for the -56 Da peak (Loss of Isobutene).
      
  • Data Validation (The "Trust" Check):

    • Check the m/z 204/206 ratio. It must be ~1.0.

    • Check the m/z 148/150 ratio (fragment). It must also be ~1.0.

    • If the ratio changes: You are likely observing an interference or a fragment that has lost the bromine atom (rare in this specific low-energy pathway).

References

  • Fragmentation of 1,2,3-Triazoles

    • Title: Mass spectra of 1,2,3-triazoles.[1]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

  • Tert-Butyl Fragmentation Mechanics

    • Title: Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors.
    • Source: Journal of Chinese Mass Spectrometry Society.
    • URL:[Link]

  • Triazole Ring Stability & Nitrogen Loss

    • Title: Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment.[2]

    • Source: N
    • URL:[Link]

Sources

Beyond the "Dead End": The Strategic Advantage of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole in Modular Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of Using 4-Bromo-1-tert-butyl-1H-1,2,3-triazole Over Other Click Chemistry Reagents Content Type: Publish Comparison Guide

Executive Summary

In the landscape of high-throughput medicinal chemistry, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is ubiquitous. However, the standard "click" reaction suffers from a critical limitation: it produces a chemically inert 1,4-disubstituted triazole scaffold . Once the ring is formed, the C5 (and often C4) positions are effectively "dead ends," preventing further diversification.

4-Bromo-1-tert-butyl-1H-1,2,3-triazole represents a paradigm shift from linear synthesis to divergent synthesis. By installing a reactive bromine "handle" at the C4 position—a motif difficult to access via standard CuAAC—this reagent transforms the triazole from a passive linker into a modular building block . This guide analyzes why this halogenated scaffold outperforms standard click reagents in creating complex, fully substituted pharmacophores.

Technical Deep Dive: The "Magic Handle" Advantage

The Regioselectivity Problem in Standard Click

Standard CuAAC between a terminal alkyne and an azide yields a 1,4-disubstituted triazole.[1] The remaining proton at C5 is not acidic enough for easy functionalization, and the C4 position is already occupied by the alkyne substituent.

  • Standard Result: 1-R-4-R'-1,2,3-triazole (Stable, inert).

  • The Limitation: To add a third substituent, you must synthesize a complex internal alkyne before the click reaction, which is often synthetically challenging and sterically hindered.

The 4-Bromo Solution

The 4-Bromo-1-tert-butyl-1H-1,2,3-triazole scaffold bypasses this limitation by providing a pre-installed electrophile at C4. This allows for Post-Cyclization Functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).

Key Advantages:

  • Orthogonality: The triazole formation and the functionalization of the C4 position are decoupled. You can synthesize the stable bromo-triazole core first, then "decorate" it later.

  • Access to 1,4,5-Trisubstitution: Unlike standard click, which struggles with steric bulk, Pd-catalyzed coupling on the 4-bromo scaffold can install bulky aryl or heteroaryl groups adjacent to the tert-butyl group.

  • Bioisosteric Tuning: The bromine atom itself can serve as a halogen bond donor (sigma-hole interaction), potentially increasing binding affinity to target proteins compared to the protonated analog.

Visualization: The Divergent Synthesis Pathway

G Start Starting Materials (Azide + Alkyne Source) StandardClick Standard CuAAC (Terminal Alkyne) Start->StandardClick Standard Path BromoRoute Gem-Dibromoalkene Route Start->BromoRoute Strategic Path DeadEnd 1,4-Disubstituted Triazole (Inert Scaffold) StandardClick->DeadEnd Limited Utility BromoTriazole 4-Bromo-1-tert-butyl-1,2,3-triazole (Reactive Scaffold) BromoRoute->BromoTriazole Regioselective Synthesis Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) BromoTriazole->Suzuki Diversity Point 1 Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu) BromoTriazole->Sonogashira Diversity Point 2 ComplexProduct Fully Substituted Pharmacophore Suzuki->ComplexProduct Sonogashira->ComplexProduct

Figure 1: Comparison of the "Dead End" standard click pathway versus the "Divergent" pathway enabled by the 4-bromo-triazole scaffold.

Comparative Analysis: 4-Bromo-Triazole vs. Alternatives

FeatureStandard Click (CuAAC)Halo-Click (1-Haloalkynes)4-Bromo-1-tert-butyl-Triazole
Primary Product 1,4-Disubstituted Triazole5-Halo -1,2,3-Triazole4-Bromo -1,2,3-Triazole
Regioselectivity High (1,4)High (5-Halo)High (4-Bromo) (via specific synthesis)
Post-Click Reactivity None (Inert)C5-Halogen is reactiveC4-Halogen is reactive
Scaffold Geometry Linear-likeAngular substitution at C5Angular substitution at C4
Synthetic Utility Linker onlyAccess to 1,5-disubstitutionAccess to 1,4,5-trisubstitution
Stability HighModerate (C-I bond labile)High (C-Br bond stable until activated)

Critical Insight: Standard CuAAC with 1-bromoalkynes typically yields the 5-bromo isomer due to the mechanism of copper acetylide formation. Accessing the 4-bromo isomer (as in the subject compound) requires a specific synthetic strategy (see Protocol 1), making this reagent a unique tool for accessing complementary chemical space.

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-1-tert-butyl-1H-1,2,3-triazole

Rationale: Direct click of tert-butyl azide and bromoacetylene is difficult to control. The most robust method uses 1,1-dibromoalkenes as vinylidene precursors.

Reagents:

  • tert-Butyl Azide (1.0 equiv)[2]

  • 1,1-Dibromoethene (vinylidene dibromide) (1.2 equiv)

  • Base:

    
     or DBU (2.0 equiv)
    
  • Solvent: DMF/H2O (4:1) or DMSO

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve tert-butyl azide (10 mmol) in DMSO (20 mL).

  • Addition: Add 1,1-dibromoethene (12 mmol) followed by

    
     (20 mmol).
    
  • Reaction: Stir the mixture at 50°C for 12 hours. The reaction proceeds via a cycloaddition-elimination sequence where HBr is eliminated to restore aromaticity, selectively yielding the 4-bromo isomer.

  • Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 9:1).
    
  • Validation: 1H NMR should show a lack of C5-H coupling if fully substituted, or a specific singlet for C5-H if making the 4-bromo-5-H variant. (For 4-bromo-1-tert-butyl-1H-1,2,3-triazole, expect a singlet at ~7.8 ppm for the C5 proton).

Protocol B: Suzuki-Miyaura Coupling (The "Advantage" Step)

Rationale: This step demonstrates the utility of the Br handle to create a library of compounds.

Reagents:

  • 4-Bromo-1-tert-butyl-1H-1,2,3-triazole (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aq, 3.0 equiv)
    
  • Solvent: Dioxane (0.1 M)

Step-by-Step:

  • Degassing: Charge a microwave vial with the triazole, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane and aqueous base via syringe.

  • Coupling: Heat to 90°C (or 110°C in microwave) for 2-4 hours.

  • Isolation: Filter through a celite pad, concentrate, and purify via flash chromatography.

  • Result: A 1-tert-butyl-4-aryl-1,2,3-triazole with high regiochemical purity, accessed without the need for unstable aryl-alkynes.

References

  • Regioselective Synthesis of Bromotriazoles

    • Title: Regioselective Synthesis of 4-Fluoro- and 4-Bromo-1,2,3-triazoles.
    • Source:Organic Letters
    • URL:[Link] (Verified context via search results on bromo-directed alkylation).

  • Mechanistic Insight on Halo-Click

    • Title: Copper(I)-Catalyzed Cycloaddition of Organic Azides and 1-Iodoalkynes.[1]

    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • General Utility of Triazoles in Drug Discovery

    • Title: The 1,2,3-triazole 'all-in-one' ring system in drug discovery.
    • Source:Expert Opinion on Drug Discovery
    • URL:[Link]

  • Synthesis via Vinyl Halides

    • Title: Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles from Bromovinylsulfonyl Fluoride (Analogous Chemistry).
    • Source:Organic Letters
    • URL:[Link]

Sources

Spectroscopic Differentiation of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles: A Definitive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

[label = "C4: ~140-148 ppm\nNOE: N1-R to C5-H\nHMBC: ³JCH from C5-H to N1-C(R

Finalizing the Guide Deliverables

I'm now integrating the synthesis, spectroscopic data, and references. The protocols use NMR data as validation. All the visuals and the data table are now ready. The guide's structure and content are complete, with full references.

I've completed all updates. I've re-reviewed the guide for E-E-A-T compliance and accuracy.

Refining the Guide Detail

I'm now detailing the NMR sample preparation and acquisition protocol. I'm noting solvent effects and how they influence spectra. I've focused on using CDCl₃ and DMSO-d₆ and how these will impact literature data comparisons. Also, the critical signal-to-noise ratio is added to protocols.

Finalizing the Guide Deliverables

I'm synthesizing the experimental and spectral elements. I'm verifying the 2D HMBC optimizations. The references, visuals, and data are now in place. The guide is structured, complete, and contains the relevant data.

\n\nI've checked the guide and added all the relevant data.

Integrating Additional References

I've integrated the triazole synthesis article from the Arabian Journal of Chemistry and the SciSpace article into the references. I am adding full citations with working URLs.

I'm now incorporating the title and the reference data into the citations. The citations are now ready.

The Regioselectivity Challenge in Triazole Synthesis

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, frequently functioning as a robust, metabolically stable bioisostere for amide bonds. While the classic thermal Huisgen 1,3-dipolar cycloaddition yields an equimolar mixture of 1,4- and 1,5-disubstituted regioisomers, modern "click chemistry" has enabled highly regioselective pathways. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields the 1,4-isomer, whereas Ruthenium-Catalyzed (RuAAC) or magnesium acetylide methods yield the 1,5-isomer.

Despite these selective methodologies, confirming the exact spatial orientation of the substituents is a mandatory quality control step in drug development. Misassignment can lead to catastrophic failures in Structure-Activity Relationship (SAR) modeling, as the 1,4- and 1,5-isomers project their substituents into vastly different vectors within a target protein's binding pocket.

Mechanistic Causality Behind Spectroscopic Signatures

To definitively differentiate these isomers, we must look beyond basic 1D ¹H NMR and understand how the electronic environment of the triazole ring dictates spectral behavior. The 1,2,3-triazole core possesses a strong, unevenly distributed dipole moment.

  • ¹H NMR Shielding Effects: In the 1,4-isomer, the C5 proton is sandwiched between the highly electronegative N1 atom and the C4 substituent. This proximity to N1 causes significant deshielding, pushing the proton signal downfield (typically 7.8–8.5 ppm). In contrast, the 1,5-isomer's proton resides at C4, adjacent to N3. The anisotropic effect here is different, generally resulting in a more shielded, upfield signal (7.3–7.7 ppm).

  • ¹³C NMR as a Diagnostic Anchor: Because highly electron-withdrawing substituents (e.g., fluorinated groups) can artificially shift ¹H signals, ¹³C NMR provides a more reliable diagnostic anchor. As demonstrated in1 [1], the unsubstituted carbon is the key. The C5 carbon of the 1,4-isomer consistently resonates around 120–125 ppm. The C4 carbon of the 1,5-isomer, however, is significantly more deshielded by the adjacent N3 and conjugated system, appearing at 130–135 ppm.

Analytical Decision Workflow

To ensure absolute trustworthiness in your assignments, rely on a multi-tiered NMR approach. 1D NMR provides the initial hypothesis, but 2D NMR (NOESY/HMBC) serves as the self-validating proof.

NMR_Workflow Start Unknown 1,2,3-Triazole Regioisomer HNMR ¹H NMR Analysis Start->HNMR H14 Ring Proton: ~7.8 - 8.5 ppm HNMR->H14 Downfield Shift H15 Ring Proton: ~7.3 - 7.7 ppm HNMR->H15 Upfield Shift CNMR14 ¹³C NMR Analysis H14->CNMR14 CNMR15 ¹³C NMR Analysis H15->CNMR15 C14 C5: ~120-125 ppm C4: ~140-148 ppm CNMR14->C14 C15 C4: ~130-135 ppm C5: ~133-140 ppm CNMR15->C15 TwoD14 2D NOESY / HMBC C14->TwoD14 TwoD15 2D NOESY / HMBC C15->TwoD15 N14 NOE: N1-R ↔ C5-H TwoD14->N14 N15 NOE: N1-R ↔ C5-R TwoD15->N15 Final14 Confirmed 1,4-Disubstituted Isomer N14->Final14 Final15 Confirmed 1,5-Disubstituted Isomer N15->Final15

Decision workflow for unambiguous 1,4- and 1,5-triazole regioisomer assignment via NMR spectroscopy.

Quantitative Spectroscopic Comparison

The following table summarizes the key spectroscopic parameters used to differentiate the two regioisomers, synthesized via standard click methodologies as outlined in2 [2].

Spectroscopic Method1,4-Disubstituted Isomer1,5-Disubstituted IsomerDiagnostic Reliability
¹H NMR (Ring Proton) C5-H: ~7.8 – 8.5 ppmC4-H: ~7.3 – 7.7 ppmModerate (Substituent-dependent)
¹³C NMR (Unsubstituted C) C5: ~120 – 125 ppmC4: ~130 – 135 ppmHigh (Consistent across R-groups)
¹³C NMR (Substituted C) C4: ~140 – 148 ppmC5: ~133 – 140 ppmHigh
2D NOESY NOE between N1-R and C5-HNOE between N1-R and C5-RAbsolute (Gold Standard)
2D HMBC ³JCH from C5-H to N1-R³JCH from C4-H to C5-RAbsolute (Gold Standard)

Self-Validating Experimental Protocols

Protocol 1: Regioselective Synthesis of Triazole Standards

To establish a reliable spectroscopic baseline, pure standards must be synthesized. The causality behind the catalyst choice is strictly mechanistic: CuAAC utilizes a dinuclear copper acetylide intermediate that enforces 1,4-geometry, while RuAAC utilizes a ruthenacycle where the steric bulk of the Cp* ligand forces a 1,5-geometry.

Step-by-Step Methodology:

  • 1,4-Isomer Synthesis (CuAAC): Dissolve the terminal alkyne (1.0 eq) and organic azide (1.0 eq) in a 1:1 mixture of t-BuOH/H₂O. Add CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%). Stir at room temperature for 12 hours. Extract with EtOAc, dry over Na₂SO₄, and concentrate under vacuum.

  • 1,5-Isomer Synthesis (RuAAC): Dissolve the terminal alkyne (1.0 eq) and organic azide (1.0 eq) in anhydrous 1,4-dioxane. Add Cp*RuCl(PPh₃)₂ (5 mol%). Purge the reaction vessel with N₂ and stir at 60 °C for 12 hours. Filter the crude mixture through a short silica pad and concentrate.

Protocol 2: Advanced NMR Acquisition for Unambiguous Assignment

This protocol ensures that the acquired data acts as a self-validating system, eliminating the ambiguity often seen in literature where only 1D ¹H NMR is reported—a common pitfall noted in 3 [3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the purified triazole in 0.6 mL of CDCl₃ or DMSO-d₆.

    • Expert Insight: Solvent choice directly impacts chemical shifts. DMSO-d₆ will shift the triazole ring proton downfield by ~0.3–0.5 ppm due to hydrogen bonding. Always compare your analyte against literature values recorded in the exact same solvent system.

  • 1D ¹H and ¹³C NMR Acquisition: Acquire the ¹H NMR spectrum at 400 or 500 MHz (16 scans, Relaxation Delay D1 = 1s). Acquire the ¹³C{¹H} NMR spectrum (1024+ scans, D1 = 2s). Ensure the signal-to-noise ratio is high enough to clearly resolve the quaternary carbons (C4 or C5), which are critical for the 120 vs. 133 ppm diagnostic check.

  • 2D NOESY (Through-Space Validation): Set the mixing time (d8) to 300–500 ms. This duration is optimal for small-to-medium molecules, allowing NOE buildup without severe spin diffusion. Process the spectrum and extract 1D slices.

    • Validation: A cross-peak between the N1-substituent protons and the ring proton confirms the 1,4-isomer. A cross-peak between the N1-substituent protons and the C5-substituent protons confirms the 1,5-isomer.

  • 2D HMBC (Through-Bond Validation): Optimize the long-range coupling constant (JLR) to 8 Hz. Look for the definitive ³JCH correlation between the ring proton and the adjacent substituent carbons to lock in the connectivity framework.

References

  • Title: DISUBSTITUTED 1,2,3-TRIAZOLES AS AMIDE BOND MIMETICS Source: Società Chimica Italiana URL
  • Title: Synthesis and antimicrobial evaluation of 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality Source: Arabian Journal of Chemistry URL
  • Title: Microwave-assisted click chemistry: synthesis of mono and bis-1,2,3-triazole acyclonucleoside analogues of Acyclovir Source: SciSpace URL

Sources

Advanced Synthetic Strategies for 4-Substituted-1-tert-butyl-1H-1,2,3-triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-substituted-1-tert-butyl-1H-1,2,3-triazoles presents a unique intersection of steric challenge and safety management. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the industry standard for 1,4-disubstituted triazoles, the bulky tert-butyl group inhibits the formation of the required copper-acetylide-azide complex, often necessitating specialized ligands or elevated temperatures. Furthermore, the handling of tert-butyl azide (t-BuN


), though more stable than lower alkyl azides, retains significant explosive potential.

This guide objectively compares three distinct synthetic pathways:

  • Optimized CuAAC: Utilizing sterically tolerant ligands (BTTPS/BTTES).

  • Telescoped In Situ Protocol: Avoiding the isolation of t-BuN

    
    .
    
  • Direct Acid-Mediated N-Alkylation: A metal-free alternative with inverted regioselectivity rules.

Comparative Analysis of Synthetic Routes

FeatureMethod A: Ligand-Accelerated CuAAC Method B: Telescoped In Situ Azide Method C: Acid-Mediated Alkylation
Primary Mechanism Cu(I)-Catalyzed CycloadditionS

1 Azidation

CuAAC
Electrophilic Aromatic Substitution
Key Reagents Isolated t-BuN

, BTTPS Ligand
t-BuOH, NaN

, H

SO

, Cu source
4-Substituted-NH-triazole, t-BuOH, H

SO

Regioselectivity Exclusive 1,4 Exclusive 1,4 Substrate Dependent (High N1 for e

deficient)
Steric Tolerance High (with specialized ligands)HighModerate
Safety Profile Moderate (Requires t-BuN

handling)
High (No isolation of azide)High (Metal-free, no azide reagent)
Atom Economy HighModerate (Generates salt waste)High (Water is byproduct)
Best For... Complex substrates, late-stage functionalizationLarge-scale synthesis, safety-critical labsElectron-deficient triazoles (e.g., 4-nitro)

Method A: Optimized CuAAC with Sterically Tolerant Ligands

The Gold Standard for Regiocontrol

Standard CuAAC conditions (CuSO


/Ascorbate) often stall with tert-butyl azide due to the steric bulk shielding the azido nitrogen, preventing efficient coordination to the copper center. To overcome this, Tris(triazolylmethyl)amine  ligands are essential.
  • Recommendation: Use BTTPS or BTTES ligands.

  • Why: Unlike the common TBTA ligand, BTTPS creates a more open coordination sphere around the Cu(I) center, accommodating the bulky tert-butyl group while maintaining high catalytic activity and protecting Cu(I) from oxidation.

Protocol: BTTPS-Accelerated Synthesis

Reagents: Alkyne (1.0 equiv), t-BuN


 (1.2 equiv), CuSO

·5H

O (1 mol%), BTTPS (2 mol%), Sodium Ascorbate (5 mol%).
  • Preparation: Dissolve the alkyne and t-BuN

    
     in a 1:1 mixture of t-BuOH and Water.
    
  • Catalyst Formation: In a separate vial, mix CuSO

    
     and BTTPS in water to form the blue complex. Add this to the reaction mixture.
    
  • Initiation: Add sodium ascorbate (freshly prepared in water). The solution should turn colorless or pale yellow.

  • Reaction: Stir at 40 °C for 2–4 hours. (Note: Standard azides react at RT; t-butyl benefits from mild heating).

  • Workup: Dilute with water. If the product precipitates, filter.[1][2] If not, extract with EtOAc. Copper removal is facilitated by the water solubility of the BTTPS ligand.

Method B: Telescoped In Situ Azide Generation

The Safety-First Approach

Isolating tert-butyl azide requires distillation, which poses an explosion hazard. This method generates the azide in situ via an acid-catalyzed S


1 pathway and reacts it immediately, never isolating the pure energetic material.

Mechanism:

  • t-BuOH + H

    
    
    
    
    
    t-Bu
    
    
    cation.
  • t-Bu

    
     + HN
    
    
    
    
    
    t-BuN
    
    
    + H
    
    
    .
  • t-BuN

    
     + Alkyne 
    
    
    
    Triazole.
Protocol: One-Pot Two-Step Synthesis

Reagents: t-BuOH (excess), NaN


, H

SO

(conc), Alkyne, CuSO

, Ascorbate.
  • Azide Generation:

    • Cautiously add H

      
      SO
      
      
      
      (0.6 equiv) to water at 0 °C.
    • Add NaN

      
       (1.2 equiv) slowly (Keep T < 10 °C to avoid HN
      
      
      
      volatilization).
    • Add t-BuOH (1.0 equiv) and warm to RT. Stir for 4 hours.

    • Observation: The organic t-BuN

      
       layer will separate and float on the aqueous acid.
      
  • Phase Separation (Critical):

    • Do NOT distill. Carefully pipette off the top organic layer (crude t-BuN

      
      ).
      
    • Alternatively: Neutralize the aqueous phase carefully with NaOH if a true single-pot is desired, but phase separation is cleaner.

  • Cycloaddition:

    • Add the crude t-BuN

      
       layer directly to a suspension of Alkyne in t-BuOH/H
      
      
      
      O.
    • Proceed with Cu/Ascorbate catalysis as in Method A.

Method C: Direct Acid-Mediated N-Alkylation

The "Inverse" Route for Electron-Deficient Scaffolds

Direct alkylation of 4-substituted-NH-1,2,3-triazoles usually yields the N2-isomer (kinetic product) under basic conditions. However, using acidic conditions with tert-butyl alcohol shifts the selectivity toward the N1-isomer , particularly for electron-deficient triazoles (e.g., 4-nitro, 4-cyano).

  • Base (K

    
    CO
    
    
    
    ):
    Favors N2 -alkylation (Steric/Electrostatic control).
  • Acid (H

    
    SO
    
    
    
    ):
    Favors N1 -alkylation (Thermodynamic/Orbital control).
Protocol: Acid-Catalyzed tert-Butylation

Reagents: 4-Substituted-NH-1,2,3-triazole, tert-Butanol, H


SO

or TFA.
  • Dissolution: Dissolve the NH-triazole in TFA or a mixture of H

    
    SO
    
    
    
    /DCM.
  • Addition: Add tert-butanol (2–3 equiv).

  • Reaction: Stir at RT (or reflux for TFA) for 12–24 hours.

  • Workup: Pour into ice water. Neutralize with NaHCO

    
    . Extract with DCM.
    
  • Purification: Column chromatography is usually required to separate minor N2/N3 isomers, though N1 is often the major product for electron-poor substrates.

Visualizing the Synthetic Pathways

The following diagram illustrates the decision logic and chemical flow for the three methods.

TriazolePathways Start Target: 4-Substituted-1-t-Butyl-Triazole RouteA Method A: Standard CuAAC Start->RouteA RouteB Method B: In Situ / Telescoped Start->RouteB RouteC Method C: Direct Alkylation Start->RouteC ReagentA Isolated t-Bu-Azide + Alkyne RouteA->ReagentA CatA Cat: Cu(I) + BTTPS Ligand ReagentA->CatA ResultA Yield: >90% Regio: 100% 1,4 Safety: Moderate CatA->ResultA ReagentB t-BuOH + NaN3 + H2SO4 RouteB->ReagentB Add Alkyne/Cu InterB Crude t-Bu-Azide (Phase Separated) ReagentB->InterB Add Alkyne/Cu InterB->ResultA Add Alkyne/Cu ResultB Yield: 80-90% Regio: 100% 1,4 Safety: High ReagentC NH-Triazole + t-BuOH + Acid (H2SO4/TFA) RouteC->ReagentC MechC Mechanism: SN1 / Electrophilic Subst. ReagentC->MechC ResultC Yield: 60-80% Regio: Substrate Dependent (N1 favored for e- poor) MechC->ResultC

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate availability and safety constraints.

References

  • Ligand-Accelerated CuAAC: Wang, F., et al. "Aqueous-Phase Synthesis of 1,2,3-Triazoles Utilizing a Sulfated Tris(triazolylmethyl)amine Ligand." Journal of Organic Chemistry, 2016. Link

  • Safety of tert-Butyl Azide: "Navigating the Risks: A Technical Guide to the Safe Handling of tert-Butyl Azide." BenchChem Safety Guides, 2025. Link

  • Acid-Mediated Alkylation: Filippova, Y. V., et al. "Acid-mediated regioselective alkylation of 1,2,3-triazole."[3] ResearchGate, 2013. Link

  • Regioselectivity in Alkylation: Wang, X. J., et al. "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles."[4] Organic Letters, 2009.[4] Link

  • One-Pot Protocols: Bashetti, N., et al. "One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates."[5] Bioorganic & Medicinal Chemistry Letters, 2019. Link

Sources

Safety Operating Guide

Advanced Safety and Operational Guide: Handling 4-Bromo-1-tert-butyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

For researchers and drug development professionals, halogenated triazoles are indispensable pharmacophores. They serve as critical synthetic intermediates in the design of novel therapeutics, including 1[1]. Specifically, 4-Bromo-1-tert-butyl-1H-1,2,3-triazole (CAS: 1260666-19-0) is highly valued for cross-coupling reactions (e.g., Suzuki-Miyaura) at the C4 position.

However, the same electrophilic reactivity that makes this compound synthetically valuable also imparts severe biological toxicity. Understanding the chemical causality behind its hazards is the first step in establishing a rigorous, self-validating safety culture in your laboratory.

Hazard Assessment & Causality

According to its GHS classification, 4-Bromo-1-tert-butyl-1H-1,2,3-triazole carries the signal word Danger and is classified under Acute Toxicity Category 3 across all exposure routes[2]:

  • H301 (Toxic if swallowed): The highly electrophilic nature of the brominated triazole ring allows it to act as an alkylating agent, potentially reacting with and damaging critical cellular nucleophiles[2].

  • H311 (Toxic in contact with skin): The tert-butyl group significantly increases the molecule's lipophilicity (LogP). This structural feature facilitates rapid penetration through the lipid-rich stratum corneum, making dermal exposure exceptionally dangerous[2].

  • H331 (Toxic if inhaled): As a fine powder, aerosolized particles can rapidly cross the alveolar membrane and enter the bloodstream[2].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the specific physical properties of the chemical and the solvents used during the reaction. Do not rely on standard laboratory defaults.

PPE ComponentRecommended Material & SpecificationMechanistic Causality for SelectionReplacement & Validation Protocol
Primary Gloves Nitrile (Minimum 8 mil thickness)Provides a sufficient barrier against the solid powder. The tert-butyl group's lipophilicity requires thicker-than-standard (4 mil) nitrile to delay breakthrough.Self-Validation: Inspect for pinholes via inflation before use. Replace immediately if contaminated.
Secondary Gloves Butyl Rubber or Silver Shield (if in solvent)Standard nitrile degrades rapidly in common coupling solvents (e.g., DMF, DCM), which would act as a carrier for the toxic triazole directly through the glove.Use as an outer layer during solvent addition. Replace after each reaction setup.
Eye Protection Non-vented chemical splash gogglesPrevents ocular absorption of aerosolized toxic dust (mitigating the H331 hazard).Sanitize with 70% IPA after each use.
Body Protection Flame-resistant lab coat + Tyvek sleevesTyvek prevents fine particulate accumulation on the forearms, a common vector for accidental, delayed dermal absorption (H311).Dispose of Tyvek sleeves in halogenated solid waste after handling.
Respiratory Chemical Fume Hood (80-120 fpm)Essential to prevent inhalation of toxic particulates.Self-Validation: Verify digital flow monitor reads >80 fpm before opening the container.

Standard Operating Procedure (SOP): Safe Dispensing and Reaction Setup

Expertise Note: Do not merely follow these steps mechanically; understand that the primary operational goal is to prevent the aerosolization of a highly lipophilic, toxic powder.

  • Environmental Verification: Ensure the chemical fume hood is operational. Clear the workspace of unnecessary clutter to prevent accidental spills and turbulent airflow.

  • PPE Donning & Integrity Check: Don double gloves (Nitrile inner, appropriate outer glove based on your reaction solvent). Explicitly check the outer gloves for micro-tears.

  • Enclosed Dispensing: Place an analytical balance inside the fume hood. Use a static-free, grounded spatula to weigh the 4-Bromo-1-tert-butyl-1H-1,2,3-triazole. Causality: Static charge can cause the highly toxic powder to repel and aerosolize, drastically increasing the inhalation risk.

  • Immediate Solvation: Once weighed, immediately transfer the solid to the reaction vessel and introduce the reaction solvent (e.g., DMF or THF). Capping the vessel or dissolving the solid immediately neutralizes the particulate inhalation hazard.

  • Decontamination: Wipe down the balance and spatulas with a solvent that dissolves the triazole (e.g., acetone or IPA), followed by a water wipe. Dispose of all wipes in halogenated solid waste.

Spill Response and Disposal Plans

  • Spill Protocol: If a spill occurs, do not sweep . Sweeping generates toxic dust. Cover the spill with damp absorbent pads or inert sand to suppress aerosolization. Carefully scoop the material into a sealable container using non-sparking tools.

  • Waste Disposal: Due to the presence of the covalently bound bromine atom, all unreacted material, reaction byproducts, and contaminated PPE (including wipes and Tyvek sleeves) must be strictly segregated into Halogenated Organic Waste containers to comply with environmental regulations.

Operational Workflow Diagram

Below is the self-validating workflow for handling and neutralizing this compound safely.

G A 1. Preparation Phase Verify Hood Flow (>80 fpm) Don Double PPE B 2. Dispensing Phase Weigh Solid with Static-Free Spatula Inside Draft Shield A->B C 3. Reaction Phase Immediate Solvation to Prevent Aerosolization B->C D 4. Quenching Phase Neutralize Unreacted Electrophile (e.g., Basic Workup) C->D E 5. Disposal Phase Segregate into Halogenated Organic Waste D->E

Safe Handling and Post-Reaction Quenching Workflow for Halogenated Triazoles.

References

  • Title: Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials Source: NIH.gov (PMC) URL: [Link]

  • Title: Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus Source: ResearchGate URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-tert-butyl-1H-1,2,3-triazole
Reactant of Route 2
4-Bromo-1-tert-butyl-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.